Antimicrobial agent-6
Description
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Structure
2D Structure
Properties
Molecular Formula |
C40H64N16 |
|---|---|
Molecular Weight |
769.0 g/mol |
IUPAC Name |
2-N,4-N-bis(4-aminobutyl)-6-[2,5-dibenzyl-4-[4,6-bis(4-aminobutylamino)-1,3,5-triazin-2-yl]piperazin-1-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C40H64N16/c41-19-7-11-23-45-35-49-36(46-24-12-8-20-42)52-39(51-35)55-30-34(28-32-17-5-2-6-18-32)56(29-33(55)27-31-15-3-1-4-16-31)40-53-37(47-25-13-9-21-43)50-38(54-40)48-26-14-10-22-44/h1-6,15-18,33-34H,7-14,19-30,41-44H2,(H2,45,46,49,51,52)(H2,47,48,50,53,54) |
InChI Key |
RHPWXYJGHJNHJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC(N1C2=NC(=NC(=N2)NCCCCN)NCCCCN)CC3=CC=CC=C3)C4=NC(=NC(=N4)NCCCCN)NCCCCN)CC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Antimicrobial Agent-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. This technical guide provides a comprehensive overview of a promising new class of antimicrobial compounds based on a triazine-piperazine-triazine scaffold. We focus on the discovery, synthesis, and biological evaluation of a particularly potent candidate, designated Antimicrobial agent-6 (also referred to as compound 11 in seminal research). This document details its significant antimicrobial and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of its synthetic pathway and mechanism of action.
Introduction: A Novel Scaffold to Combat Antimicrobial Resistance
The relentless evolution of antibiotic resistance in pathogenic bacteria has rendered many conventional treatments ineffective.[1] This has spurred research into new chemical entities with novel mechanisms of action that can circumvent existing resistance pathways. One such innovative approach is the development of cationic, amphipathic small molecules that mimic the properties of natural antimicrobial peptides (AMPs).[2] AMPs are a crucial component of the innate immune system, exhibiting broad-spectrum antimicrobial activity.[3] However, their therapeutic potential is often limited by poor stability, toxicity, and high manufacturing costs.[2]
To address these limitations, a novel series of molecules built on a triazine-piperazine-triazine scaffold has been synthesized.[2] These compounds are designed to emulate the cationic and amphipathic characteristics of AMPs while offering improved stability and reduced toxicity.[2] Among these, this compound has emerged as a lead candidate, demonstrating potent activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[2][4] Furthermore, it exhibits promising anti-inflammatory properties, a valuable attribute for treating infections.[2][4]
Data Presentation: Antimicrobial and Biological Activities
The antimicrobial efficacy of this compound and its analogs was evaluated against a panel of pathogenic bacteria. The quantitative data, including Minimum Inhibitory Concentrations (MICs), hemolytic activity, and therapeutic index, are summarized below for comparative analysis.
Table 1: Antimicrobial Activity of Triazine-Piperazine-Triazine Derivatives
| Compound | E. coli (KCTC 1682) MIC (µg/mL) | P. aeruginosa (KCTC 1637) MIC (µg/mL) | S. epidermidis (KCTC 1917) MIC (µg/mL) | S. aureus (KCTC 1621) MIC (µg/mL) | Geometric Mean MIC (µg/mL) |
| This compound (11) | 8 | 4 | 4 | 4 | 5 |
| Compound 9 | 4 | 4 | 4 | 4 | 4 |
| Compound 12 | 4 | 4 | 4 | 4 | 4 |
| Compound 15 | 4 | 4 | 4 | 4 | 4 |
| Compound 16 | 4 | 4 | 4 | 4 | 4 |
Data sourced from MedChemExpress and the primary research article by Dinesh Kumar S, et al.[2][4]
Table 2: Hemolytic Activity and Therapeutic Index
| Compound | Minimum Hemolytic Concentration (MHC) (µg/mL) | Therapeutic Index (MHC/GM MIC) |
| This compound (11) | >256 | >51.2 |
The therapeutic index is a measure of the selectivity of the compound for bacterial cells over host cells.[4] A higher therapeutic index indicates greater selectivity and lower potential for toxicity.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the key biological assays used to evaluate its efficacy and safety profile.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the sequential substitution of chlorine atoms on a cyanuric chloride core. The general synthetic scheme is depicted in the workflow diagram below.
General Procedure:
-
Step 1: First Substitution: Cyanuric chloride is reacted with a primary amine at a low temperature (0-5 °C) to yield a monosubstituted triazine derivative.
-
Step 2: Second Substitution: The temperature is raised to room temperature, and a second, different amine is added to replace the second chlorine atom, resulting in a disubstituted triazine.
-
Step 3: Third Substitution: The final chlorine atom is substituted by reacting the disubstituted triazine with a third amine, often requiring elevated temperatures (reflux) to proceed.
This is a generalized protocol based on common synthetic routes for triazine derivatives. The specific reagents and conditions for this compound can be found in the primary literature.[5][6]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of this compound was determined using the broth microdilution method.[7][8]
-
Preparation of Antimicrobial Agent Dilutions: A series of two-fold dilutions of this compound are prepared in a 96-well microtiter plate using an appropriate liquid growth medium.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Hemolytic Activity Assay
This assay assesses the toxicity of the compound to red blood cells.[9][10]
-
Preparation of Red Blood Cell (RBC) Suspension: Fresh human red blood cells are washed and diluted in phosphate-buffered saline (PBS) to a final concentration of 2% (v/v).
-
Incubation with Antimicrobial Agent: The RBC suspension is incubated with various concentrations of this compound at 37°C for 1 hour.
-
Controls: A negative control (RBCs in PBS) and a positive control (RBCs with a lytic agent like Triton X-100) are included.
-
Centrifugation: The samples are centrifuged to pellet the intact RBCs.
-
Measurement of Hemolysis: The supernatant is transferred to a new plate, and the release of hemoglobin is quantified by measuring the absorbance at a specific wavelength (e.g., 414 nm or 540 nm). The percentage of hemolysis is calculated relative to the positive control.
Anti-inflammatory Activity Assay in LPS-Stimulated Macrophages
This assay evaluates the ability of this compound to suppress the inflammatory response in immune cells.[11][12]
-
Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in a 96-well plate until they adhere.
-
Stimulation and Treatment: The cells are pre-treated with various concentrations of this compound for a specified period, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The cells are incubated for an appropriate time (e.g., 18-24 hours).
-
Measurement of Inflammatory Mediators: The cell culture supernatant is collected, and the levels of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) are quantified using standard assays (e.g., Griess reagent for NO, ELISA for TNF-α). A reduction in these mediators indicates anti-inflammatory activity.
Visualization of Workflows and Signaling Pathways
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Antimicrobial Testing Workflow
Caption: Workflow for MIC determination via broth microdilution.
Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS) signaling pathway in macrophages.[2] It is proposed to directly bind to LPS, thereby preventing its interaction with the CD14/TLR4 receptor complex on the macrophage surface.[2] This blockade inhibits the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α.
Caption: Inhibition of LPS-induced inflammation by this compound.
Conclusion
This compound, a novel compound based on a triazine-piperazine-triazine scaffold, represents a significant advancement in the quest for new antimicrobial therapies. Its potent, broad-spectrum activity against pathogenic bacteria, coupled with a favorable safety profile as indicated by its high therapeutic index, makes it a compelling candidate for further development. The dual functionality of antimicrobial and anti-inflammatory action adds to its therapeutic potential, offering a multi-pronged approach to treating bacterial infections. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the critical fight against antimicrobial resistance.
References
- 1. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure [mdpi.com]
- 2. Cationic, amphipathic small molecules based on a triazine-piperazine-triazine scaffold as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. woah.org [woah.org]
- 9. Hemolytic Assay Protocol for C2 - Creative Biolabs [creative-biolabs.com]
- 10. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. 4.3. In Vitro Anti-Inflammation Effects on LPS-Induced RAW 264.7 Cells [bio-protocol.org]
Antimicrobial Agent-6: A Technical Guide on its Spectrum of Activity Against Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antimicrobial Agent-6 is a novel synthetic compound demonstrating significant in vitro activity against a broad range of bacterial pathogens. This document provides a comprehensive overview of its antibacterial spectrum, focusing on quantitative measures of efficacy, such as Minimum Inhibitory Concentration (MIC). Detailed experimental protocols for determining antimicrobial susceptibility are provided, alongside visualizations of these workflows. Furthermore, a putative mechanism of action is explored, illustrating its potential interference with critical bacterial signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in the preclinical evaluation and development of new antimicrobial therapies.
Spectrum of Activity
This compound has demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[1][2] Efficacy is particularly notable against several strains of clinical significance. The spectrum of an antimicrobial agent refers to the range of microorganisms it is effective against.[3]
Quantitative Antimicrobial Activity
The in vitro potency of this compound was determined by calculating the Minimum Inhibitory Concentration (MIC) against a panel of representative bacterial strains.[4] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[4][5][6]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 4 |
| Staphylococcus epidermidis | 12228 | 4 |
| Enterococcus faecalis | 29212 | 8 |
| Streptococcus pneumoniae | 49619 | 2 |
| Bacillus subtilis | 6633 | 2 |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Escherichia coli | 25922 | 8 |
| Pseudomonas aeruginosa | 27853 | 16 |
| Klebsiella pneumoniae | 700603 | 8 |
| Acinetobacter baumannii | 19606 | 16 |
| Salmonella enterica | 14028 | 8 |
Putative Mechanism of Action
While the precise mechanism of action for this compound is under active investigation, preliminary data suggests that it may interfere with bacterial cell wall synthesis.[7][8] This is a common target for antimicrobial agents, as the cell wall is essential for bacterial viability and is absent in human cells, providing selective toxicity.[9] Further studies are required to elucidate the specific molecular targets within this pathway. Other potential mechanisms could include the inhibition of protein synthesis, interference with nucleic acid synthesis, or disruption of metabolic pathways.[7][10]
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a hypothetical signaling cascade involved in the regulation of peptidoglycan synthesis, a critical component of the bacterial cell wall. It is postulated that this compound may act as an antagonist to a key receptor or enzyme within this pathway, leading to the cessation of cell wall construction and subsequent cell lysis.
Caption: Hypothetical signaling pathway for peptidoglycan synthesis inhibited by this compound.
Experimental Protocols
The following protocols describe the standardized methods used to determine the spectrum of activity of this compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent in a liquid medium.[11]
4.1.1 Materials
-
This compound stock solution (1 mg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (from frozen stocks)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
4.1.2 Procedure
-
Bacterial Inoculum Preparation:
-
Aseptically transfer a single colony of the test bacterium from a TSA plate into a tube of sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of this compound:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process through well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no drug).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.
-
Visualization of Experimental Workflow
The following diagram outlines the key steps in the broth microdilution protocol for determining the MIC of this compound.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Conclusion
This compound exhibits a promising broad-spectrum activity profile against a range of clinically relevant bacteria. The data presented in this guide provide a solid foundation for further preclinical and clinical development. Future research should focus on elucidating the precise mechanism of action, evaluating in vivo efficacy and safety, and exploring the potential for resistance development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. microbiologyclass.net [microbiologyclass.net]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. idstewardship.com [idstewardship.com]
- 7. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 8. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Antimicrobial Agent-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of Antimicrobial agent-6, a novel compound with broad-spectrum antibacterial activity. This document details the antimicrobial efficacy of this agent against key Gram-positive and Gram-negative bacteria, outlines detailed experimental protocols for its evaluation, and presents visual representations of experimental workflows and a proposed mechanism of action.
Quantitative Antimicrobial Activity
The in vitro potency of this compound has been determined against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that inhibits the visible growth of a microorganism, was established using standard broth microdilution methods.[1]
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Escherichia coli (KCTC 1682) | Gram-negative | 8 |
| Pseudomonas aeruginosa (KCTC 1637) | Gram-negative | 4 |
| Staphylococcus epidermidis (KCTC 1917) | Gram-positive | 4 |
| Staphylococcus aureus (KCTC 1621) | Gram-positive | 4 |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.[1]
Experimental Protocols
The following sections provide detailed methodologies for the in vitro evaluation of this compound. These protocols are based on established standards in antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus, S. epidermidis)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate and inoculate into 5 mL of CAMHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the serially diluted antimicrobial agent.
-
Include a growth control well (bacteria in CAMHB without the agent) and a sterility control well (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
-
Figure 1: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined as a follow-up to the MIC assay to ascertain the concentration of this compound that results in bacterial death.
Materials:
-
MIC plate from the previous assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline
-
Micropipettes
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate showing no visible growth, and from the growth control well, aspirate a 10 µL aliquot.
-
-
Plating:
-
Spot-inoculate the 10 µL aliquots onto separate, labeled TSA plates.
-
-
Incubation:
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 0.1% survival). This is typically observed as no colony growth on the TSA plate.
-
Figure 2: Experimental workflow for the Minimum Bactericidal Concentration (MBC) assay.
Time-Kill Kinetics Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Sterile saline
-
TSA plates
-
Shaking incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ - 1 x 10⁶ CFU/mL.
-
-
Exposure to Antimicrobial Agent:
-
Add this compound to the bacterial suspension at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.
-
Include a growth control (no antimicrobial agent).
-
-
Time-Point Sampling:
-
Incubate the cultures in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
-
Figure 3: Experimental workflow for the Time-Kill Kinetics assay.
Anti-Biofilm Assay
This assay assesses the ability of this compound to inhibit biofilm formation and eradicate established biofilms.
Materials:
-
This compound
-
Biofilm-forming bacterial strain
-
Tryptic Soy Broth supplemented with 1% glucose (TSBg)
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Plate reader
Procedure for Biofilm Inhibition:
-
Add serial dilutions of this compound to the wells of a microtiter plate.
-
Add the bacterial inoculum (approximately 1 x 10⁶ CFU/mL in TSBg) to the wells.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Wash the wells with sterile saline to remove planktonic cells.
-
Stain the adherent biofilms with Crystal Violet for 15 minutes.
-
Wash the wells to remove excess stain and air dry.
-
Solubilize the bound stain with 95% ethanol.
-
Measure the absorbance at 570 nm to quantify the biofilm biomass.
Procedure for Biofilm Eradication:
-
Allow biofilms to form in the microtiter plate by incubating the bacterial inoculum in TSBg for 24-48 hours.
-
Remove the planktonic cells and wash the wells.
-
Add fresh media containing serial dilutions of this compound to the established biofilms.
-
Incubate for a further 24 hours.
-
Quantify the remaining biofilm as described above.
Figure 4: Experimental workflow for the Anti-Biofilm assay.
Proposed Mechanism of Action
The broad-spectrum activity of this compound against both Gram-positive and Gram-negative bacteria suggests a mechanism of action that targets a conserved cellular structure or pathway. A plausible hypothesis is the disruption of the bacterial cell membrane integrity. This disruption can lead to the leakage of essential intracellular components and ultimately cell death.
Figure 5: Proposed mechanism of action for this compound.
Conclusion
This compound demonstrates significant in vitro efficacy against a range of Gram-positive and Gram-negative bacteria. The provided protocols offer a standardized framework for the continued investigation of its antimicrobial properties. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its potential as a novel therapeutic agent. The anti-inflammatory properties of this agent also suggest a dual-action potential that merits further exploration.[1]
References
The Anti-inflammatory Potential of Pyrimidine Derivatives: A Technical Guide for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli like pathogens, damaged cells, or chemical irritants.[1] While acute inflammation is a protective mechanism essential for tissue repair, chronic or dysregulated inflammation underpins a wide array of pathologies, including rheumatoid arthritis, cardiovascular disease, and cancer.[2] The pyrimidine nucleus, a six-membered heterocyclic ring with two nitrogen atoms, is a cornerstone scaffold in medicinal chemistry, present in essential biomolecules such as nucleic acids and vitamins.[3][4] This structural motif has proven to be a "privileged scaffold," leading to the development of numerous therapeutic agents with diverse pharmacological activities, including anti-inflammatory effects.[2][5] Several pyrimidine-based drugs, such as tofacitinib, epirizole, and proquazone, are already in clinical use for treating inflammatory conditions.[1][6] This guide provides an in-depth technical overview of the anti-inflammatory properties of pyrimidine derivatives, focusing on their mechanisms of action, quantitative activity data, key experimental protocols, and the signaling pathways they modulate.
Core Mechanisms of Anti-inflammatory Action
Pyrimidine derivatives exert their anti-inflammatory effects by modulating a variety of molecular targets and signaling cascades integral to the inflammatory response. Their action is primarily attributed to the inhibition of key enzymes and the suppression of pro-inflammatory signaling pathways.[6][7]
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
A primary mechanism by which many pyrimidine-based compounds reduce inflammation is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2] COX enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[8] By suppressing the activity of COX-1 and COX-2, these derivatives reduce the production of prostaglandin E2 (PGE2), a key inflammatory mediator.[1][6] Many research efforts have focused on developing pyrimidine derivatives as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[9][10]
In addition to COX inhibition, some pyrimidine derivatives also target the lipoxygenase (LOX) pathway.[2][5] LOX enzymes catalyze the conversion of arachidonic acid to leukotrienes, which are involved in various inflammatory processes, including leukocyte chemotaxis and vascular permeability.[6] Dual inhibition of both COX and LOX pathways is an attractive strategy for developing safer and more potent anti-inflammatory agents.[10]
Modulation of Inflammatory Signaling Pathways: NF-κB and MAPK
Pyrimidine derivatives significantly impact core inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][6]
-
NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11][12] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[11] This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes like TNF-α, IL-1β, and IL-6.[2][12] Pyrimidine compounds have been shown to inhibit NF-κB activation, thereby downregulating the expression of these critical inflammatory mediators.[2][6]
-
MAPK Pathway: The MAPK family (including p38, JNK, and ERK) is another crucial signaling pathway that regulates the production of inflammatory mediators.[13] Activation of MAPKs by stimuli such as LPS leads to the phosphorylation of downstream targets that control the synthesis of cytokines and enzymes like iNOS and COX-2.[14] Evidence suggests that pyrimidine derivatives can interfere with the phosphorylation of p38 and JNK, contributing to their anti-inflammatory effects.[13]
The interplay between these pathways is critical, and by targeting them, pyrimidine derivatives can effectively suppress the inflammatory cascade at multiple levels.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory efficacy of various pyrimidine derivatives has been quantified through numerous in vitro and in vivo studies. The following tables summarize key data, providing a comparative overview of their potency.
Table 1: In Vitro COX-1 and COX-2 Inhibition Data
| Compound/Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI)¹ | Reference Drug (IC₅₀, µM) | Source(s) |
| Pyrazolo[3,4-d]pyrimidine (5) | - | 0.04 ± 0.09 | - | Celecoxib (0.04) | [6] |
| Pyrazolo[3,4-d]pyrimidine (6) | - | 0.04 ± 0.02 | - | Celecoxib (0.04) | [6] |
| Pyrimidine Derivative (7) | >100 | 11.60 | >8.6 | Indomethacin (0.21 for COX-1) | [6] |
| Pyrimidine Derivative (8) | 95.0 | 8.23 | 11.5 | Indomethacin (0.21 for COX-1) | [6] |
| Pyrimidine Derivative (9) | >100 | 9.47 | >10.5 | Indomethacin (0.21 for COX-1) | [6] |
| Pyrano[2,3-d]pyrimidine (24) | 13.13 ± 0.15 | 0.04 ± 0.02 | 328.25 | Celecoxib (0.04 for COX-2) | [15] |
| Pyrimidine Derivative L1 | >200 | 1.34 | >149 | Meloxicam (1.30 for COX-2) | [9][16] |
| Pyrimidine Derivative L2 | >200 | 1.54 | >129 | Meloxicam (1.30 for COX-2) | [9][16] |
¹Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). Higher values indicate greater selectivity for COX-2.
Table 2: In Vitro Lipoxygenase (LOX) Inhibition Data
| Compound/Derivative | LOX IC₅₀ (µM) | Reference Drug (IC₅₀, µM) | Source(s) |
| Piperidine Pyrimidine Amide (5) | 10.7 | NDGA (Nordihydroguaiaretic acid) | [5] |
| Piperidine Pyrimidine Amide (9) | 1.1 | NDGA (Nordihydroguaiaretic acid) | [5] |
Table 3: In Vivo Anti-inflammatory Activity Data
| Compound/Derivative | Assay | Dose | % Inhibition of Edema | Reference Drug (% Inhibition) | Source(s) |
| Thiazolo[3,2-c]pyrimidine (19) | Carrageenan-induced paw edema | 100 mg/kg | 37.4% | - | [17] |
| Pyrazolo[3,4-d]pyrimidine (4) | Rat pleurisy inflammation model | 30 mg/kg | Good activity reported | - | [17] |
| Thienopyrimidine (21) | Carrageenan-induced paw edema (1h) | - | 61-86% potency vs. standard | Ibuprofen (69%) | [15] |
| Thienopyrimidine (22) | Carrageenan-induced paw edema (1h) | - | 61-86% potency vs. standard | Ibuprofen (69%) | [15] |
| Thienopyrimidine (23) | Carrageenan-induced paw edema (1h) | - | 61-86% potency vs. standard | Ibuprofen (69%) | [15] |
Detailed Experimental Protocols
Reproducible and standardized assays are crucial for evaluating the anti-inflammatory potential of novel compounds. Below are detailed methodologies for key in vitro and in vivo experiments commonly cited in the literature.
In Vitro COX-1/COX-2 Inhibition Assay (TMPD Oxidation Method)
This assay measures the peroxidase activity of COX enzymes. The oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG₂ to PGH₂ by COX is monitored colorimetrically.[9][16]
-
Objective: To determine the IC₅₀ values of test compounds against ovine COX-1 and human recombinant COX-2.
-
Materials:
-
COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (colorimetric probe)
-
Test compounds and reference inhibitors (e.g., Celecoxib, Meloxicam)
-
96-well microplate and plate reader.
-
-
Protocol:
-
Add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2) to each well of a 96-well plate.
-
Add 10 µL of the test compound at various concentrations (or vehicle control).
-
Incubate the mixture for 5 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD.
-
Immediately measure the absorbance at 590 nm over time using a microplate reader.
-
Calculate the rate of TMPD oxidation from the linear phase of the reaction kinetic curve.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS), in macrophages stimulated with lipopolysaccharide (LPS).[18]
-
Objective: To assess the ability of test compounds to inhibit NO production in activated macrophages.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (for nitrite quantification)
-
Test compounds
-
96-well cell culture plate.
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL), excluding the negative control wells.
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to the supernatant and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.
-
Generate a standard curve using known concentrations of sodium nitrite to quantify nitrite levels in the samples.
-
Calculate the percentage inhibition of NO production by the test compounds compared to the LPS-only control. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.
-
In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic and widely used in vivo model to evaluate the acute anti-inflammatory activity of compounds.[17]
-
Objective: To measure the reduction in paw edema (swelling) in rats after administration of a test compound.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Materials:
-
Test compounds and reference drug (e.g., Indomethacin, Phenylbutazone)
-
1% Carrageenan solution in saline
-
Plethysmometer (for measuring paw volume)
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose).
-
-
Protocol:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume again at specified time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the edema volume (increase in paw volume) for each animal at each time point.
-
Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema in the control group and V_t is the average edema in the treated group.
-
Conclusion and Future Prospects
Pyrimidine and its derivatives represent a highly versatile and promising scaffold for the development of novel anti-inflammatory agents.[7] Their ability to potently inhibit key inflammatory mediators like COX-2, LOX, and nitric oxide, coupled with their capacity to modulate crucial signaling pathways such as NF-κB and MAPK, underscores their therapeutic potential.[2][6] The extensive body of research, supported by robust quantitative data, confirms their efficacy in both in vitro and in vivo models.
Future research should focus on the design and synthesis of novel pyrimidine analogues with enhanced potency and improved selectivity for specific targets, aiming to minimize off-target effects and improve safety profiles.[6] A detailed exploration of the structure-activity relationships (SAR) will be crucial for optimizing lead compounds.[3][7] Furthermore, investigating dual-target inhibitors (e.g., COX-2/5-LOX) and exploring their application in complex inflammatory diseases remains a promising avenue for drug discovery.[10] The continued investigation of this remarkable heterocyclic core is poised to deliver the next generation of effective anti-inflammatory therapies.
References
- 1. allresearchjournal.com [allresearchjournal.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsonline.com [ijpsonline.com]
- 18. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
An In-depth Technical Guide to the Origins and Core Attributes of Antimicrobial Agent-6
Introduction
Antimicrobial agent-6, also identified as Compound 11, is a novel synthetic molecule belonging to a class of cationic, amphipathic small molecules.[1] Developed as a mimic of antimicrobial peptides (AMPs), it is structured around a triazine-piperazine-triazine scaffold. This design aims to overcome the inherent limitations of natural AMPs, such as poor proteolytic resistance and high toxicity.[1][2] this compound exhibits potent antimicrobial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including several multidrug-resistant strains.[1] Beyond its direct antimicrobial effects, the agent also demonstrates significant anti-inflammatory properties.[1][2]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C40H59N15 |
| Molecular Weight | 769.04 g/mol |
| Appearance | Powder |
| Solubility | Soluble in DMSO |
Antimicrobial and Biological Activity
This compound has demonstrated significant efficacy against a range of bacterial species. Its activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.
| Organism | Strain | MIC (μg/mL) | MIC (μM) |
| Escherichia coli | KCTC 1682 | 8 | 17.7 |
| Pseudomonas aeruginosa | KCTC 1637 | 4 | 4.8 |
| Staphylococcus epidermidis | KCTC 1917 | 4 | 4.8 |
| Staphylococcus aureus | KCTC 1621 | 4 | 4.8 |
Data compiled from multiple sources.[1][3]
Hemolytic Activity: The agent shows negligible hemolytic activity, with a Minimum Hemolytic Concentration (MHC) of >256 μg/mL, leading to a high therapeutic index of 102.4.
Anti-inflammatory Activity: this compound effectively inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][3]
Mechanism of Action
The antimicrobial action of this class of molecules is intracellular, comparable to the antimicrobial peptide buforin-2.[1][2] The agent's cationic nature is believed to facilitate its interaction with and penetration of the negatively charged bacterial cell membrane. Once inside the cell, it can interfere with essential cellular processes.
The anti-inflammatory mechanism involves the direct binding of this compound to lipopolysaccharide (LPS). This binding blocks the interaction between LPS and the CD14/TLR4 receptor complex on macrophage cells, thereby inhibiting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[1][2]
Experimental Protocols
Synthesis of the Triazine-Piperazine-Triazine Scaffold
The synthesis of this compound and its analogs involves a multi-step process centered on the sequential substitution of chlorine atoms on a cyanuric chloride (1,3,5-triazine) core.
General Procedure:
-
Cyanuric chloride is dissolved in a suitable solvent (e.g., tetrahydrofuran) and cooled to 0°C.
-
The first amine is added dropwise, and the reaction is stirred for a specified period.
-
The temperature is allowed to rise to room temperature, and the piperazine derivative is added. The mixture is stirred.
-
Finally, the second amine is added, and the reaction mixture is heated to reflux.
-
The final product is purified using chromatographic techniques.
Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentrations (MICs) are determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Bacterial strains are cultured in Mueller-Hinton broth (MHB).
-
A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.
-
The bacterial suspension is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL and added to each well.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth.
Hemolytic Activity Assay
Protocol:
-
Fresh human red blood cells (hRBCs) are washed and resuspended in phosphate-buffered saline (PBS).
-
Serial dilutions of this compound are prepared in a 96-well plate.
-
The hRBC suspension is added to each well.
-
The plate is incubated at 37°C for 1 hour.
-
Following incubation, the plate is centrifuged, and the absorbance of the supernatant is measured at 414 nm to detect hemoglobin release.
-
Controls for 0% hemolysis (PBS) and 100% hemolysis (Triton X-100) are included.
Anti-inflammatory Activity Assay
Protocol:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and incubated.
-
The cells are pre-treated with various concentrations of this compound for 1 hour.
-
LPS (1 μg/mL) is then added to the wells to stimulate an inflammatory response.
-
After 18-24 hours of incubation, the cell culture supernatant is collected.
-
Nitric oxide (NO) production is measured using the Griess reagent.
-
TNF-α concentration is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
Conclusion
This compound represents a promising development in the search for new antimicrobial agents. Its novel triazine-piperazine-triazine scaffold provides a platform for creating molecules with potent, broad-spectrum antimicrobial activity and a favorable safety profile. The dual functionality of direct antimicrobial action and anti-inflammatory effects makes it a particularly interesting candidate for further preclinical and clinical investigation in the fight against bacterial infections and associated inflammation. The intracellular mechanism of action and the ability to counteract LPS-induced inflammation suggest its potential utility against infections caused by multidrug-resistant Gram-negative bacteria.
References
A Technical Guide to Early-Stage Research on Novel Pyrimidine-Based Antimicrobials
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pyrimidine and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of antimicrobial activities. This technical guide provides an in-depth overview of the core aspects of early-stage research on these novel pyrimidine-based antimicrobials, focusing on data presentation, detailed experimental protocols, and the visualization of key biological and experimental processes.
Introduction to Pyrimidine-Based Antimicrobials
The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids.[1] This inherent biocompatibility, coupled with the versatility of its chemical structure for modification, makes it an attractive starting point for the design of new drugs.[2] A multitude of pyrimidine derivatives have demonstrated potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][3] The antimicrobial efficacy of these compounds is often attributed to their ability to inhibit essential microbial enzymes and cellular processes.[4]
Key Classes and Synthesis Strategies
Several classes of pyrimidine derivatives have shown significant antimicrobial potential. These include, but are not limited to, thieno[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, and 1,2,4-triazolo[1,5-a]pyrimidines. The synthesis of these compounds often involves multi-step reactions, with the Biginelli reaction being a prominent method for creating the core pyrimidine ring.[5]
General Synthesis Workflow
The initial stages of discovering novel pyrimidine-based antimicrobials typically follow a structured workflow, from computational design to biological evaluation.
Mechanisms of Antimicrobial Action
Many pyrimidine-based antimicrobials exert their effects by targeting essential bacterial enzymes that are distinct from their mammalian counterparts, offering a degree of selective toxicity. Two of the most well-documented targets are Dihydrofolate Reductase (DHFR) and the cell division protein FtsZ.
Inhibition of Dihydrofolate Reductase (DHFR)
DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of bacterial DHFR leads to a depletion of these vital building blocks, ultimately halting bacterial growth. Molecular docking studies have shown that pyrimidine derivatives can effectively bind to the active site of bacterial DHFR.[4]
Inhibition of FtsZ Polymerization
The Filamentous temperature-sensitive mutant Z (FtsZ) protein is a bacterial homolog of eukaryotic tubulin and plays a critical role in bacterial cell division.[6] It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other proteins involved in cytokinesis. Thiophenyl pyrimidine derivatives have been shown to inhibit FtsZ polymerization and its GTPase activity, leading to a disruption of cell division and subsequent bacterial cell death.[1][6]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following tables summarize the MIC values for representative pyrimidine derivatives against a panel of clinically relevant pathogens, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).
Table 1: Antibacterial Activity of Pyrimidine Derivatives (MIC in µg/mL)
| Compound Class | Derivative Example | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference(s) |
| Thieno[2,3-d]pyrimidine | Compound 5g | 18.87 | - | - | - | [7] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Compound 9a | - | - | - | - | [8] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Compound 9o | 45 mm (IZ) | 43 mm (IZ) | 43 mm (IZ) | 42 mm (IZ) | |
| Pyrido[2,3-d]pyrimidine | Compound 6o | 2-5 | - | 2-5 | 2-5 | |
| Pyrimidin-2-ol/thiol/amine | Compound 12 | 0.87 | - | - | - | |
| Pyrimidin-2-ol/thiol/amine | Compound 5 | - | 0.96 | - | - | |
| Pyrimidin-2-ol/thiol/amine | Compound 2 | - | - | 0.91 | - | |
| Pyrimidin-2-ol/thiol/amine | Compound 10 | - | - | - | 0.77 | |
| 3-Amino-pyrimidine-2-thione | Compound AY4 | - | - | Moderate | Max Activity |
IZ = Inhibition Zone in mm, indicating activity in agar diffusion assays.
Table 2: Antifungal Activity of Pyrimidine Derivatives (MIC in µg/mL)
| Compound Class | Derivative Example | C. albicans | A. niger | B. dothidea | Phomopsis sp. | Reference(s) |
| Pyrimidine-amide | Compound 5o | - | - | - | 10.5 (EC50) | |
| Pyrimidine-amide | Compound 5f | - | - | - | 100% inhib. | |
| Pyrimidin-2-ol/thiol/amine | Compound 12 | 1.73 | - | - | - | |
| Pyrimidin-2-ol/thiol/amine | Compound 11 | - | 1.68 | - | - | |
| Triazole Hybrid | Compound 5l | 6.5 | 3.25 | - | - |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of pyrimidine-based antimicrobials.
Synthesis of 4,6-Disubstituted Pyrimidine-2-thiols
This protocol describes a general method for the synthesis of a class of pyrimidine derivatives.
Procedure:
-
A mixture of an appropriate chalcone (0.01 mol) and thiourea (0.01 mol) is prepared in ethanol (50 ml).
-
Sodium hydroxide (0.01 mol), dissolved in a minimum quantity of water, is added to the mixture.
-
The reaction mixture is refluxed on a water bath for 12 hours.
-
After cooling, the mixture is poured into 250 ml of cold water.
-
The solid that separates is filtered, washed with water, and recrystallized from ethyl acetate to yield the final product.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum suspension in MHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well (except for a sterility control well) with 50 µL of the bacterial suspension, bringing the total volume to 100 µL.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Seal the plates to prevent evaporation and incubate at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This is a common method for preliminary screening of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cork borer (6-8 mm diameter)
-
Test compound solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
A sterile swab is dipped into the standardized bacterial inoculum and used to evenly inoculate the entire surface of an MHA plate.
-
The plate is allowed to dry for a few minutes.
-
Wells are aseptically punched into the agar using a sterile cork borer.
-
A fixed volume (e.g., 100 µL) of the test compound solution at a known concentration is added to each well.
-
A negative control (solvent used to dissolve the compound) and a positive control (a standard antibiotic) should be included on each plate.
-
The plates are incubated at 35-37°C for 18-24 hours.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area of no bacterial growth) around each well.
Conclusion and Future Directions
The diverse chemical space and broad-spectrum activity of pyrimidine derivatives make them a highly promising area for the discovery of novel antimicrobial agents. The continued exploration of different substitution patterns on the pyrimidine ring, coupled with a deeper understanding of their mechanisms of action, will be crucial in developing new therapeutics to combat the growing challenge of antimicrobial resistance. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their efficacy and safety profiles for potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. Antimicrobial drug discovery and development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Exploring the Biological Targets of Antimicrobial Agent-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antimicrobial agent-6, also identified as Compound 11 in the scientific literature, is a novel cationic, amphipathic small molecule built upon a triazine-piperazine-triazine scaffold. This agent has demonstrated significant antimicrobial efficacy against a broad spectrum of bacteria, including multidrug-resistant strains. Its mechanism of action extends beyond direct antimicrobial activity, encompassing potent anti-inflammatory and antibiofilm properties. This technical guide provides a comprehensive overview of the biological targets and mechanisms of this compound, supported by detailed experimental protocols and quantitative data.
Core Biological Targets and Mechanism of Action
This compound exhibits a multifaceted mechanism of action, primarily targeting intracellular components of bacteria and modulating the host inflammatory response.
Intracellular Antimicrobial Action
Unlike many conventional antibiotics that target the bacterial cell wall or membrane, this compound displays an intracellular mode of action. This is comparable to the mechanism of the antimicrobial peptide buforin-2.[1][2] This suggests that the agent can penetrate the bacterial membrane without causing immediate lysis, subsequently interfering with essential intracellular processes. The precise intracellular targets are a subject of ongoing research, but likely involve interactions with nucleic acids or critical enzymes.
Anti-inflammatory Activity via LPS Sequestration and TLR4 Signaling Inhibition
A key biological target of this compound is lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of the inflammatory response in humans. The agent has been shown to directly bind to LPS, effectively neutralizing its endotoxic activity.[1][2]
This interaction prevents LPS from binding to the CD14 receptor on macrophages, which is the initial step in a signaling cascade that leads to the activation of Toll-like receptor 4 (TLR4). By blocking the LPS-CD14/TLR4 interaction, this compound significantly inhibits the downstream production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).[1][2]
Quantitative Data Summary
The antimicrobial and anti-inflammatory activities of this compound have been quantified through various in vitro assays. The data is summarized in the tables below for clear comparison.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (μg/mL) |
| Escherichia coli (KCTC 1682) | 8 |
| Pseudomonas aeruginosa (KCTC 1637) | 4 |
| Staphylococcus epidermidis (KCTC 1917) | 4 |
| Staphylococcus aureus (KCTC 1621) | 4 |
| Six antibiotic-resistant bacterial strains | Similar or 2-4 fold higher activity than melittin |
Table 2: Biofilm Inhibition and Eradication by this compound
| Activity | Target Organism | Observation |
| Biofilm Inhibitory Activity | Multidrug-resistant Pseudomonas aeruginosa (MDRPA) | Potent |
| Biofilm Eradicating Activity | Multidrug-resistant Pseudomonas aeruginosa (MDRPA) | Potent |
Table 3: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages
| Analyte | Concentration of this compound (μg/mL) | Observation |
| Nitric Oxide (NO) | 5 and 20 | Effective inhibition of release and expression |
| TNF-α | 5 and 20 | Effective inhibition of release and expression |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound (Compound 11)
The synthesis of this compound involves a multi-step process centered around a triazine-piperazine-triazine scaffold. While the full, detailed synthesis protocol is proprietary to the original research, the general approach involves the sequential substitution of chlorine atoms on a cyanuric chloride core with piperazine and other functional groups. A general synthetic route for similar triazine derivatives involves the reaction of cyanuric chloride with a phenyl Grignard reagent, followed by further nucleophilic substitutions.
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into Mueller-Hinton broth (MHB) and incubated overnight at 37°C. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.
-
Serial Dilution of this compound: A stock solution of this compound is serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.25 to 128 μg/mL).
-
Inoculation and Incubation: An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth.
Biofilm Inhibition and Eradication Assays
The ability of this compound to inhibit the formation of and eradicate existing biofilms was assessed using a crystal violet staining method.
Biofilm Inhibition Assay:
-
Bacterial Culture and Inoculation: A bacterial suspension is prepared as described for the MIC assay and added to the wells of a 96-well plate.
-
Treatment: this compound is added to the wells at various concentrations at the time of inoculation.
-
Incubation: The plate is incubated at 37°C for 24 hours to allow for biofilm formation.
-
Quantification: Non-adherent bacteria are removed by washing with phosphate-buffered saline (PBS). The remaining biofilm is stained with 0.1% crystal violet, followed by washing and solubilization of the stain with 30% acetic acid. The absorbance is measured at 570 nm to quantify the biofilm biomass.
Biofilm Eradication Assay:
-
Biofilm Formation: Bacteria are allowed to form a mature biofilm in a 96-well plate by incubating for 24 hours at 37°C.
-
Treatment: The established biofilms are then treated with various concentrations of this compound for a further 24 hours.
-
Quantification: The remaining biofilm is quantified using the crystal violet staining method as described above.
Nitric Oxide (NO) and TNF-α Release Assay in RAW 264.7 Macrophages
The anti-inflammatory activity of this compound was evaluated by measuring its effect on the production of NO and TNF-α in LPS-stimulated murine macrophage cell line RAW 264.7.
-
Cell Culture and Seeding: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and seeded into 96-well plates.
-
Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: The cells are then stimulated with 1 μg/mL of LPS for 18-24 hours.
-
NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is proportional to the NO concentration.
-
TNF-α Measurement (ELISA): The concentration of TNF-α in the cell culture supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the biological activity of this compound.
Caption: Intracellular antimicrobial action workflow of this compound.
Caption: Inhibition of the LPS-induced inflammatory pathway by this compound.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion
This compound represents a promising new class of antimicrobial agents with a unique intracellular mechanism of action and potent anti-inflammatory properties. Its ability to target both the pathogen and the host's inflammatory response makes it a strong candidate for further development in the fight against bacterial infections, particularly those complicated by inflammation and biofilm formation. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this novel compound.
References
Methodological & Application
Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Agent-6
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. bmglabtech.com [bmglabtech.com]
- 7. microchemlab.com [microchemlab.com]
- 8. Quality Control Guidelines for MIC Susceptibility Testing of Omiganan Pentahydrochloride (MBI 226), a Novel Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. dickwhitereferrals.com [dickwhitereferrals.com]
- 14. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 15. bsac.org.uk [bsac.org.uk]
Application Notes and Protocols for ADMET Prediction of Novel Antimicrobial Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the rapid discovery and development of novel antimicrobial compounds. A critical bottleneck in this process is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early assessment of ADMET profiles is crucial to de-risk drug candidates, reduce attrition rates in later stages of development, and minimize costs.[1][2] This document provides a detailed overview of in silico and in vitro methods for predicting the ADMET properties of novel antimicrobial compounds, complete with experimental protocols and data presentation guidelines.
In Silico ADMET Prediction: Early-Stage Screening
In the initial phases of drug discovery, computational models offer a time- and cost-effective approach to screen large libraries of compounds and prioritize those with favorable ADMET characteristics.[2] These in silico methods utilize a compound's chemical structure to predict its physicochemical and pharmacokinetic properties.
Key In Silico Models and Parameters
A variety of computational models are employed for ADMET prediction, ranging from quantitative structure-activity relationship (QSAR) models to more complex machine learning and deep learning algorithms.[3] These models predict a wide range of properties, as summarized in the table below.
| ADMET Parameter | In Silico Model Type | Predicted Property | Importance in Antimicrobial Drug Development |
| Absorption | QSAR, Machine Learning | Aqueous Solubility (LogS), Caco-2 Permeability (Papp), Human Intestinal Absorption (HIA) | Predicts oral bioavailability and the ability to reach systemic circulation. |
| Distribution | QSAR, Molecular Modeling | Plasma Protein Binding (%PPB), Blood-Brain Barrier (BBB) Permeation, Volume of Distribution (VDss) | Determines the free fraction of the drug available to exert its effect and its ability to reach specific infection sites (e.g., central nervous system). |
| Metabolism | Machine Learning, Pharmacophore Modeling | Cytochrome P450 (CYP) Inhibition/Induction, Metabolic Stability | Predicts potential for drug-drug interactions and the compound's half-life. |
| Excretion | QSAR | Renal Clearance | Indicates the primary route of elimination from the body. |
| Toxicity | QSAR, Expert Systems | Ames Mutagenicity, Carcinogenicity, Hepatotoxicity, hERG Inhibition | Flags potential safety concerns early in the discovery process. |
In Silico ADMET Prediction Workflow
The general workflow for in silico ADMET prediction involves several key steps, from compound input to data analysis.
In Vitro ADMET Assays: Experimental Validation
Following in silico screening, promising candidates are subjected to in vitro assays for experimental validation of their ADMET properties. These assays provide more accurate and biologically relevant data to guide lead optimization.
Key In Vitro Assays and Data Presentation
Several standardized in vitro assays are routinely used to characterize the ADMET profile of drug candidates. The quantitative data generated from these assays should be summarized in clear and structured tables for easy comparison.
| ADMET Parameter | In Vitro Assay | Key Metrics | Typical Values for Promising Antimicrobials |
| Absorption | Caco-2 Permeability Assay | Apparent Permeability (Papp) in cm/s | Papp (A→B): >1 x 10⁻⁶ cm/s (High Permeability) |
| Efflux Ratio (ER) | ER < 2 (Low Efflux) | ||
| Distribution | Equilibrium Dialysis | Fraction Unbound in Plasma (fu) | fu > 0.01 (to ensure sufficient free drug) |
| Metabolism | Liver Microsomal Stability Assay | In Vitro Half-Life (t½) in min | t½ > 30 min (indicates moderate to high stability) |
| Intrinsic Clearance (CLint) in µL/min/mg | Varies depending on intended dosing regimen | ||
| Toxicity | Cytotoxicity Assay (e.g., MTT) | 50% Cytotoxic Concentration (CC₅₀) in µM | CC₅₀ > 10x Minimum Inhibitory Concentration (MIC) |
| hERG Patch Clamp Assay | 50% Inhibitory Concentration (IC₅₀) in µM | IC₅₀ > 10 µM (Low risk of cardiotoxicity) |
In Vitro ADMET Screening Workflow
The experimental workflow for in vitro ADMET screening involves a series of assays performed in a tiered approach to efficiently characterize promising compounds.
Experimental Protocols
Caco-2 Permeability Assay Protocol
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line, a model of the human intestinal epithelium.[4][5]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer. Values should be >250 Ω·cm². Additionally, perform a Lucifer yellow permeability assay to confirm low paracellular transport.
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
Compound Addition:
-
Apical to Basolateral (A→B) Permeability: Add the test compound solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
Basolateral to Apical (B→A) Permeability: Add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analysis: Quantify the concentration of the test compound in the samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
Liver Microsomal Stability Assay Protocol
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[6][7][8]
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound and positive control (e.g., testosterone or verapamil)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k).
-
Calculation:
-
In vitro half-life (t½) = 0.693 / k
-
Intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomes)
-
Plasma Protein Binding Assay by Equilibrium Dialysis Protocol
Objective: To determine the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to target sites.[9][10][11][12]
Materials:
-
Pooled human plasma
-
Phosphate buffered saline (PBS, pH 7.4)
-
Equilibrium dialysis device (e.g., RED device)
-
Test compound and control compounds (e.g., warfarin for high binding, atenolol for low binding)
-
LC-MS/MS system for analysis
Procedure:
-
Device Preparation: Prepare the equilibrium dialysis device according to the manufacturer's instructions.
-
Sample Preparation: Spike the test compound into the plasma.
-
Loading the Device: Add the plasma containing the test compound to one chamber of the dialysis unit and PBS to the other chamber.
-
Equilibration: Incubate the device at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Sample Collection: After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Matrix Matching: To avoid analytical artifacts, mix the plasma sample with an equal volume of PBS and the buffer sample with an equal volume of blank plasma.
-
Analysis: Determine the concentration of the test compound in both samples using a validated LC-MS/MS method.
-
Calculation:
-
Fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber
-
Signaling Pathways and Toxicity
Understanding the potential for off-target effects and toxicity is a critical component of ADMET profiling. For antimicrobial compounds, it is important to consider their potential to interfere with host cell signaling pathways. For instance, some antimicrobials can modulate inflammatory responses through pathways like the Toll-like receptor (TLR) signaling cascade.[13] Early assessment of such interactions can help in designing safer and more effective drugs.
Conclusion
A robust ADMET profiling strategy, integrating both in silico and in vitro methods, is indispensable for the successful development of novel antimicrobial compounds. The protocols and guidelines presented in this document provide a framework for researchers to systematically evaluate the pharmacokinetic and toxicological properties of their drug candidates, thereby increasing the probability of clinical success. Early and comprehensive ADMET assessment is a key investment in the fight against antimicrobial resistance.
References
- 1. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 4. enamine.net [enamine.net]
- 5. In Vitro Permeability Assays [merckmillipore.com]
- 6. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Metabolic Stability Assays [merckmillipore.com]
- 9. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 11. Plasma Protein Binding Assay [visikol.com]
- 12. enamine.net [enamine.net]
- 13. Infection-induced innate antimicrobial response disorders: from signaling pathways and their modulation to selected biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methods used for determining the antimicrobial susceptibility of pyrimidine derivatives. The included protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with specific considerations for synthetic compounds like pyrimidines.
Introduction to Pyrimidine Derivatives as Antimicrobial Agents
Pyrimidine derivatives are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Their structural similarity to the pyrimidine bases of nucleic acids allows them to interact with various biological targets within microbial cells.[3] The development of novel antimicrobial agents is crucial to combat the growing threat of multidrug-resistant bacteria, and pyrimidine-containing compounds represent a promising area of research.[3][4]
The antimicrobial efficacy of these synthetic compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and by assessing the zone of inhibition in diffusion-based assays. These tests are fundamental in the preclinical stages of drug discovery and development.
Mechanisms of Antimicrobial Action
Several mechanisms of action have been identified for different classes of antimicrobial pyrimidine derivatives. Two of the most well-characterized pathways are the inhibition of dihydrofolate reductase (DHFR) and the disruption of bacterial cell division through the inhibition of the FtsZ protein. Some pyrimidine derivatives have also been found to target bacterial DNA gyrase and topoisomerase IV.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids necessary for DNA replication and cell growth.[5] Pyrimidine derivatives, such as pyrimethamine and trimethoprim, act as competitive inhibitors of DHFR, leading to the depletion of tetrahydrofolate and subsequent cessation of bacterial growth.[1][5]
FtsZ Polymerization Inhibition
The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cytoskeleton and plays a central role in cell division. It polymerizes to form the Z-ring at the site of division, which is essential for cytokinesis.[6][7] Certain thiophenyl-pyrimidine derivatives have been shown to inhibit the polymerization of FtsZ and its GTPase activity, leading to a failure of cell division and ultimately bacterial cell death.[4][6]
References
- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Testing Antimicrobial Agent-6 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxicity of a novel antimicrobial agent, designated here as "Antimicrobial agent-6". The following sections detail the principles and protocols for key cell-based assays to determine the effect of this agent on mammalian cell viability and to elucidate its mechanism of cell death.
Introduction
The development of new antimicrobial agents requires a thorough evaluation of their safety profile, a critical component of which is assessing their potential toxicity to mammalian cells.[1][2] Cytotoxicity assays are essential tools in early-stage drug discovery to identify compounds that are selectively toxic to microbes with minimal off-target effects on host cells.[1][2] This document outlines detailed protocols for three commonly used cell culture assays to evaluate the cytotoxicity of this compound: the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and the Caspase-Glo® 3/7 assay for quantifying apoptosis.
Data Presentation: Summary of Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various antimicrobial agents against common human cell lines. This data provides a benchmark for evaluating the cytotoxicity of this compound.
Table 1: IC50 Values of Various Agents on HeLa Cells
| Compound | IC50 | Assay | Reference |
| Cisplatin | 53.74 ± 2.95 µg/mL | MTT | [3] |
| Doxorubicin | 0.8 µM | Total Protein Assay | [4] |
| Anisomeles indica extract | 38.8 µg/mL | MTT | [5] |
| Brevibacillus borstelensis NOB3 extract | 68.46 µg/mL | MTT | [6] |
| Irinotecan (CPT-11) | 57.8 µM | Not Specified | [7] |
| Ellagic Acid | 45.4 µM | Not Specified | [7] |
Table 2: IC50 Values of Various Agents on HepG2 Cells
| Compound | IC50 | Assay | Reference |
| Doxorubicin | 1.1 µM | Total Protein Assay | [4] |
| Clarithromycin | Lower than Doxorubicin | Sulforhodamine-B | [8] |
| Azithromycin | Higher than Doxorubicin | Sulforhodamine-B | [8] |
| Doxycycline | 13.4 to >200 µg/mL | Various | [9] |
| Vanadium Complex | 79 µg/mL (48h) | MTT | [10] |
| AHA-1394 | Not specified | Not specified | [11] |
Table 3: IC50 Values of Various Agents on A549 Cells
| Compound | IC50 | Assay | Reference |
| Ceragenin CSA-131 | 11.37 ± 3.88 mg/L | MTT | [1] |
| Antimicrobial Peptide LL-37 | 40.76 ± 5.35 mg/L | MTT | [1] |
| Arecoline Hydrobromide | 11.73 ± 0.71 µM | MTT | [12] |
| Doxorubicin | 5.05 ± 0.13 µM | MTT | [12] |
| Silver Nanoparticles | 25.15 µg/mL | Not specified | [13] |
| Centaurea babylonica extracts | 9 - 36 µg/mL | Not specified | [14] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][15][16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5][15] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of metabolically active cells.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, HepG2, or A549) into a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan.[2]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2] Mix gently by pipetting or using an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of treated cells to that of untreated cells. Plot the cell viability against the compound concentration to determine the IC50 value.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The amount of LDH released is proportional to the number of lysed cells.
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have proper controls:
-
Untreated cells (Spontaneous LDH release): For baseline LDH release.
-
Lysis control (Maximum LDH release): Treat cells with a lysis buffer to determine the maximum releasable LDH.
-
Medium background: Wells with culture medium only.
-
-
Incubation: Incubate the plate for the desired exposure period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate and a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Caspase-Glo® 3/7 Assay for Apoptosis
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key effectors of apoptosis.[8] The assay provides a luminogenic caspase-3/7 substrate in a reagent that also contains a thermostable luciferase.[8] Cleavage of the substrate by caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[8]
Experimental Workflow: Caspase-Glo® 3/7 Assay
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence measurements at a density appropriate for your cell line. Incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound. Include untreated and vehicle controls.
-
Incubation: Incubate for a time period determined to be optimal for apoptosis induction by your compound (e.g., 6, 12, or 24 hours).
-
Reagent Preparation and Addition: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[17]
-
Signal Development: Mix the contents of the wells on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours.[17][18]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated cells to determine the fold-increase in apoptosis.
Signaling Pathway of Antimicrobial Agent-Induced Cytotoxicity
Many antimicrobial agents induce cytotoxicity in mammalian cells through the generation of reactive oxygen species (ROS).[6] This can lead to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for antimicrobial agent-induced apoptosis.
This proposed pathway suggests that this compound may induce an increase in intracellular ROS, leading to mitochondrial damage and the release of cytochrome c.[1] This, in turn, activates the caspase cascade, culminating in the execution of apoptosis.[1] The experimental protocols outlined above will help to validate this proposed mechanism of cytotoxicity.
References
- 1. Effects of Ceragenins and Antimicrobial Peptides on the A549 Cell Line and an In Vitro Co-Culture Model of A549 Cells and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity and Anti-Proliferative Properties of Anisomeles indica Ethanol Extract on Cervical Cancer HeLa Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cyprusjmedsci.com [cyprusjmedsci.com]
- 8. Macrolide antibiotics differentially influence human HepG2 cytotoxicity and modulate intrinsic/extrinsic apoptotic pathways in rat hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Studies on Anticancer Activities of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Antimicrobial Agent-6 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial agent-6, also identified as Compound 11 in the work by Dinesh Kumar S, et al., is a novel cationic, amphipathic small molecule with a triazine-piperazine-triazine scaffold.[1] It has demonstrated significant potential as a multifunctional antimicrobial agent, exhibiting potent activity against a range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1] Beyond its direct antimicrobial effects, this compound also displays promising anti-inflammatory properties and robust stability under various physiological conditions. These characteristics make it a compelling candidate for further investigation and development in the field of drug discovery.
This document provides detailed application notes and experimental protocols for researchers interested in evaluating and utilizing this compound. The information is derived from published research and is intended to serve as a comprehensive guide for in vitro and cellular assays.
Data Presentation
Table 1: Antimicrobial Activity of this compound
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The following table summarizes the MIC values of this compound against various bacterial strains.
| Bacterial Strain | Type | MIC (μg/mL) |
| Escherichia coli (KCTC 1682) | Gram-negative | 8 |
| Pseudomonas aeruginosa (KCTC 1637) | Gram-negative | 4 |
| Staphylococcus epidermidis (KCTC 1917) | Gram-positive | 4 |
| Staphylococcus aureus (KCTC 1621) | Gram-positive | 4 |
| Antibiotic-Resistant Strains | Various | Similar or 2-4 fold higher activity than melittin |
Data synthesized from Dinesh Kumar S, et al.[1]
Table 2: In Vitro Toxicity and Stability Profile of this compound
The therapeutic potential of an antimicrobial agent is also determined by its safety profile and stability.
| Parameter | Value | Interpretation |
| Minimum Hemolytic Concentration (MHC) | >256 μg/mL | Negligible hemolytic activity at therapeutic concentrations. |
| Therapeutic Index | 102.4 | High selectivity for bacterial cells over mammalian red blood cells. |
| Proteolytic Resistance | High | Stable in the presence of proteases. |
| Salt Stability | High | Activity maintained in the presence of various physiological salts. |
| Serum Stability | High | Remains active in the presence of human serum. |
Data synthesized from Dinesh Kumar S, et al.[1]
Table 3: Anti-inflammatory Activity of this compound
This compound has been shown to modulate the inflammatory response in mammalian cells.
| Cell Line | Stimulant | Biomarker | Concentration of Agent-6 | % Inhibition |
| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | 5 μg/mL | Effective Inhibition |
| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | 20 μg/mL | Effective Inhibition |
| RAW 264.7 Macrophages | LPS | TNF-α | 5 μg/mL | Effective Inhibition |
| RAW 264.7 Macrophages | LPS | TNF-α | 20 μg/mL | Effective Inhibition |
Data synthesized from Dinesh Kumar S, et al.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile pipette tips and tubes
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick a single colony of the desired bacterium from an agar plate.
-
Inoculate the colony into a tube containing 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically 16-18 hours).
-
Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Prepare Serial Dilutions of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the stock solution in MHB in a separate 96-well plate or in tubes to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculate Microtiter Plate:
-
Add 50 µL of MHB to each well of a sterile 96-well microtiter plate.
-
Add 50 µL of each this compound dilution to the corresponding wells.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria without the agent) and a negative control (MHB without bacteria).
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the agent that completely inhibits visible bacterial growth.
-
Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration where the OD₆₀₀ is comparable to the negative control.
-
Hemolytic Activity Assay
This protocol assesses the lytic effect of this compound on red blood cells.
Materials:
-
This compound
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v in PBS) for positive control
-
Sterile microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Prepare Red Blood Cells:
-
Collect fresh human blood in a tube containing an anticoagulant.
-
Centrifuge at 1,000 x g for 10 minutes to pellet the RBCs.
-
Carefully remove the supernatant and wash the RBCs three times with sterile PBS.
-
Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).
-
-
Incubation with this compound:
-
Prepare serial dilutions of this compound in PBS in microcentrifuge tubes.
-
Add 100 µL of the 4% hRBC suspension to 100 µL of each agent dilution.
-
For the positive control, add 100 µL of the hRBC suspension to 100 µL of 1% Triton X-100.
-
For the negative control, add 100 µL of the hRBC suspension to 100 µL of PBS.
-
Incubate all tubes at 37°C for 1 hour with gentle shaking.
-
-
Analysis:
-
Centrifuge the tubes at 1,000 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each tube to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Anti-Inflammatory Activity Assay (Nitric Oxide and TNF-α Inhibition)
This protocol measures the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) detection
-
TNF-α ELISA kit
-
Sterile 24-well plates
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
The next day, replace the medium with fresh serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound (e.g., 5 and 20 µg/mL) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours. Include a control group with cells treated with LPS only and an untreated control group.
-
-
Nitric Oxide (NO) Measurement:
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve.
-
-
TNF-α Measurement:
-
Collect the cell culture supernatant at an earlier time point (e.g., 4-6 hours) for optimal TNF-α detection.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.
-
Biofilm Inhibition and Eradication Assays
These protocols assess the ability of this compound to prevent the formation of new biofilms and to destroy pre-formed biofilms.
Materials:
-
This compound
-
Biofilm-forming bacterial strain (e.g., multidrug-resistant Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB)
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95% v/v)
Procedure for Biofilm Inhibition:
-
Prepare serial dilutions of this compound in TSB in a 96-well plate.
-
Add a standardized bacterial suspension (adjusted to 0.5 McFarland) to each well.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Gently wash the wells with PBS to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the stained biofilm with 95% ethanol.
-
Measure the absorbance at 570 nm to quantify the biofilm biomass.
Procedure for Biofilm Eradication:
-
Grow bacterial biofilms in a 96-well plate by incubating a standardized bacterial suspension in TSB at 37°C for 24-48 hours.
-
After biofilm formation, gently wash the wells with PBS.
-
Add fresh TSB containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours at 37°C.
-
Quantify the remaining biofilm biomass using the crystal violet staining method described above.
Mechanism of Action & Signaling Pathways
Research suggests that this compound employs an intracellular mode of action, distinguishing it from many antimicrobial peptides that primarily disrupt the cell membrane.[1] This was elucidated through a series of experiments designed to assess membrane integrity and interaction with intracellular components.
Visualizing the Experimental Workflow for Mechanism of Action Studies
References
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the healing process, chronic inflammation can contribute to a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1][2] The development of novel anti-inflammatory therapeutics is a significant focus of drug discovery. This document provides detailed protocols for a selection of robust and widely used in vitro and in vivo assays to screen and characterize the anti-inflammatory potential of test compounds.
The inflammatory response is mediated by a complex network of signaling pathways and immune cells. A key pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which acts as a master regulator of gene transcription for pro-inflammatory cytokines and other mediators.[3][4][5] Macrophages, key cells of the innate immune system, play a critical role in initiating and resolving inflammation through their polarization into pro-inflammatory M1 or anti-inflammatory M2 phenotypes.[6][7][8][9] Another important enzyme in the inflammatory cascade is Cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that promote inflammation.[10][11]
These application notes will detail protocols for:
-
In Vitro Assays:
-
Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Macrophage Polarization Assay
-
-
In Vivo Model:
-
Lipopolysaccharide (LPS)-Induced Inflammation in Zebrafish Larvae
-
Key Inflammatory Signaling Pathway: NF-κB
The NF-κB signaling pathway is a central regulator of inflammation.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as those from Toll-like receptors (TLRs) recognizing pathogens, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Caption: NF-κB Signaling Pathway in Inflammation.
Experimental Protocols: In Vitro Assays
In vitro assays are essential for the initial screening of compounds for their anti-inflammatory properties as they are cost-effective and time-efficient.[1]
Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from macrophages stimulated with Lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB pathway and subsequent cytokine production.[12]
Methodology:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (typically in a range of 0.1 to 100 µM) or a vehicle control (e.g., DMSO) for 1 hour. Include a positive control, such as dexamethasone (10 µM).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group of cells that are not treated with LPS.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the cytokine release).
Data Presentation:
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Vehicle | - | 0 | 0 |
| Dexamethasone | 10 | 85 ± 5 | 92 ± 4 |
| Test Compound A | 1 | 15 ± 3 | 12 ± 2 |
| 10 | 48 ± 6 | 55 ± 7 | |
| 100 | 82 ± 4 | 88 ± 5 | |
| Test Compound B | 1 | 5 ± 2 | 8 ± 3 |
| 10 | 22 ± 4 | 25 ± 5 | |
| 100 | 45 ± 6 | 50 ± 6 |
Data are presented as mean ± standard deviation.
References
- 1. journalajrb.com [journalajrb.com]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]
- 6. Macrophage polarization: an important role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Macrophage polarization - Wikipedia [en.wikipedia.org]
- 9. Macrophage Polarization | Annual Reviews [annualreviews.org]
- 10. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? | Semantic Scholar [semanticscholar.org]
- 12. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
Troubleshooting & Optimization
Overcoming solubility issues with Antimicrobial agent-6 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility issues with Antimicrobial agent-6 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound (also referred to as Compound 11) is an antimicrobial agent effective against both gram-positive and gram-negative bacteria, with a Minimum Inhibitory Concentration (MIC) range of 4-8 μg/mL.[1][2] It also exhibits anti-inflammatory properties by inhibiting the release and expression of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[1] Notably, it is reported to be resistant to various physiological salts, human serum, and proteases.[1]
Q2: I am observing precipitation of this compound in my aqueous culture medium. What could be the cause?
Q3: What are the initial steps I should take to dissolve this compound?
For initial attempts, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it to the final desired concentration in the aqueous medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[7][8]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides systematic approaches to address solubility challenges with this compound.
Problem: Precipitate formation upon dilution of DMSO stock solution in aqueous media.
Solution 1: Optimize DMSO Concentration
It is crucial to maintain a final DMSO concentration that is non-toxic to the cells in your assay. For most cell lines, a final DMSO concentration of less than 0.5% is recommended, and ideally, it should be kept at or below 0.1%.[9][10]
Experimental Protocol: Preparation of this compound using DMSO
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Sonication can aid in dissolution.[10]
-
Perform Serial Dilutions: If necessary, perform intermediate dilutions of the stock solution in 100% DMSO.
-
Final Dilution: Dilute the DMSO stock solution into your final aqueous culture medium to achieve the desired working concentration of this compound, ensuring the final DMSO concentration remains within the tolerated limit for your specific cell line. A stepwise dilution process is recommended to avoid rapid concentration changes that can cause precipitation.[11]
-
Controls: Always include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO used for the test compound.[9][11]
Table 1: Recommended Final DMSO Concentrations for in vitro Assays
| Cell Type Sensitivity | Recommended Final DMSO Concentration | Notes |
| Most cell lines | ≤ 0.5% | Generally well-tolerated.[10] |
| Sensitive/Primary cells | ≤ 0.1% | Minimizes potential solvent-induced artifacts.[9][10] |
| Maximum tolerated (cell-line dependent) | Up to 1% | Requires validation to ensure no significant cytotoxicity.[10] |
Solution 2: Employ Co-solvents
If DMSO alone is insufficient, a combination of co-solvents can be used to improve solubility.[12][13] Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[7][14]
Solution 3: Utilize Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that enhance their aqueous solubility.[15][16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[18]
Experimental Protocol: Solubilization using Cyclodextrins
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous culture medium.
-
Complex Formation: Add the this compound (either as a powder or a concentrated DMSO stock) to the HP-β-CD solution.
-
Incubation: Incubate the mixture, often with agitation (e.g., stirring or shaking) for a period ranging from a few hours to overnight to allow for the formation of the inclusion complex.
-
Sterilization: Filter-sterilize the final solution before adding it to your cell cultures.
Table 2: Common Solubilizing Agents and Their Properties
| Agent | Mechanism of Action | Typical Starting Concentration | Advantages | Limitations |
| DMSO | Organic Solvent | < 0.5% (final)[10] | High solubilizing power for many compounds. | Can be toxic to cells at higher concentrations.[8] |
| Ethanol | Co-solvent | < 1% (final) | Biocompatible at low concentrations. | Can be cytotoxic and may affect protein function. |
| PEG 400 | Co-solvent | 1-10% (final) | Low toxicity.[14] | May not be as effective for highly hydrophobic compounds. |
| HP-β-CD | Inclusion Complexation | 1-5% (w/v) | Enhances solubility and can reduce drug toxicity.[16] | Can sometimes interact with cell membrane components. |
| Polysorbate 80 (Tween® 80) | Surfactant (Micelle formation) | 0.01-0.1% (final) | Effective at low concentrations. | Can be cytotoxic and may interfere with some assays. |
Solution 4: Adjust the pH of the Medium
The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[][20][21][22] For weakly acidic or basic compounds, adjusting the pH of the solvent can increase solubility by promoting the formation of the more soluble ionized form.[20][21] However, it is critical to ensure that the final pH of the culture medium remains within the physiological range required for optimal cell health (typically pH 7.2-7.4).
Experimental Protocol: pH Adjustment for Solubilization
-
Determine the pKa of this compound: If the pKa is known, this will inform whether to adjust the pH up or down. For a weakly acidic compound, increasing the pH will increase solubility. For a weakly basic compound, decreasing the pH will increase solubility.
-
Prepare a Concentrated Stock in a Buffered Solution: Dissolve this compound in a small volume of a buffered solution at a pH that favors its ionized state.
-
Neutralize Before Final Dilution: Carefully neutralize the pH of this stock solution before adding it to the final culture medium to avoid drastic pH shifts that could harm the cells.
-
Final pH Check: Always measure the pH of the final culture medium after adding the compound to ensure it is within the appropriate range.
Visualizing Experimental Workflows
Below are diagrams illustrating the decision-making process and experimental workflows for addressing solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. The Benefits and Challenges of Antibiotics–Non-Steroidal Anti-Inflammatory Drugs Non-Covalent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. cyclodextrin-drug-inclusion-complexes-in-vivo-and-in-vitro-approaches - Ask this paper | Bohrium [bohrium.com]
- 16. scispace.com [scispace.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PH adjustment: Significance and symbolism [wisdomlib.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Antimicrobial Agent-6 for Antibacterial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Antimicrobial agent-6 for antibacterial assays.
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing the concentration of this compound?
A1: The crucial first step is to determine the Minimum Inhibitory Concentration (MIC) of this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a specific microorganism.[1][2][3][4] This value serves as the foundation for further optimization and for understanding the potency of the agent.[2][4]
Q2: Which methods are recommended for determining the MIC of this compound?
A2: Several standardized methods can be used, with the most common being broth microdilution and agar dilution assays.[1][5][6] The broth microdilution method is widely used due to its accuracy, reproducibility, and adaptability.[7] The agar dilution method is also considered a gold standard for its consistency.[5] The choice of method may depend on the specific characteristics of this compound and the target microorganism.
Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?
A3: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (bacteriostatic effect).[1][8] In contrast, the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum, indicating a bactericidal effect.[8] The MBC is determined as an additional step after the MIC assay.[8]
Q4: How do I interpret the results of an MIC assay?
A4: The MIC is the lowest concentration of this compound where no visible growth of the test organism is observed after a specified incubation period.[1][2] In a broth microdilution assay using a 96-well plate, this would be the first clear well in the dilution series.[2] It is important to compare the obtained MIC value with established clinical breakpoints, if available, to categorize the microorganism as susceptible, intermediate, or resistant to the agent.[1][9]
Q5: What factors can influence the outcome of my antibacterial assay?
A5: Several factors can significantly impact the results. These include intrinsic factors related to the antimicrobial agent itself (e.g., its mechanism of action, stability, and concentration) and extrinsic factors related to the microorganism and the experimental environment. Key environmental and procedural factors include the inoculum size, the type of growth medium used, incubation temperature, pH, and the duration of the assay.[10][11][12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of bacterial growth at any concentration of this compound. | 1. This compound may be inactive or degraded. 2. The concentration range tested is too low. 3. The bacterial strain is highly resistant. 4. Incorrect preparation of the agent or bacterial inoculum. | 1. Verify the storage conditions and expiration date of the agent. Prepare a fresh stock solution. 2. Test a broader and higher concentration range. 3. Use a known susceptible control strain to validate the assay. Consider molecular testing for resistance genes.[14] 4. Double-check all calculations and dilutions for both the agent and the inoculum. Ensure the inoculum density is standardized. |
| Inconsistent or non-reproducible MIC values. | 1. Variation in inoculum preparation. 2. Inconsistent incubation conditions (time, temperature). 3. Pipetting errors leading to inaccurate dilutions. 4. Contamination of the bacterial culture or reagents. | 1. Standardize the inoculum preparation using a method like the McFarland standard to ensure a consistent cell density.[15] 2. Ensure the incubator provides uniform temperature and adhere strictly to the specified incubation time. 3. Use calibrated pipettes and proper pipetting techniques. Perform serial dilutions carefully. 4. Use aseptic techniques throughout the experiment. Check for purity of the bacterial culture before starting the assay. |
| "Skipped wells" - growth in higher concentration wells but not in lower concentration wells. | 1. Contamination of a single well. 2. Pipetting error where the agent was not added to a specific well. 3. Precipitation of this compound at higher concentrations. | 1. Repeat the assay with strict aseptic technique. 2. Be meticulous during the addition of the agent to each well. Use a checklist or a second person to verify. 3. Check the solubility of this compound in the test medium. If it precipitates, consider using a different solvent or a lower starting concentration. |
| Difficulty in determining the exact MIC endpoint due to faint or partial growth. | 1. The antimicrobial agent may be bacteriostatic rather than bactericidal at the concentrations tested. 2. Subjectivity in visual reading. 3. For certain bacteriostatic agents, pinpoint growth at the bottom of the well may be disregarded.[1] | 1. Consider using a growth indicator dye (e.g., resazurin, INT) to aid in the visualization of viability.[5][16] 2. Use a spectrophotometer to measure the optical density (OD) at 600 nm for a more quantitative assessment of growth. 3. Follow established guidelines for interpreting results for bacteriostatic compounds. |
Experimental Protocols
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound using the broth microdilution method in a 96-well microtiter plate.
Materials:
-
This compound stock solution
-
Target bacterial strain(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Incubator (35°C ± 2°C)
-
Spectrophotometer (for inoculum standardization)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the target bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate.
-
Typically, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the starting concentration of this compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antimicrobial agent).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Add 100 µL of sterile CAMHB to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[1]
-
Data Presentation
Table 1: Example MIC and MBC Data for this compound
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Escherichia coli ATCC 25922 | 8 | 16 | 2 | Bactericidal |
| Staphylococcus aureus ATCC 29213 | 4 | 32 | 8 | Bacteriostatic |
| Clinical Isolate 1 (Pseudomonas aeruginosa) | 16 | 32 | 2 | Bactericidal |
| Clinical Isolate 2 (Klebsiella pneumoniae) | >64 | >64 | - | Resistant |
Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.[8]
Visualizations
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. idexx.com [idexx.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. droracle.ai [droracle.ai]
- 10. pharmacy180.com [pharmacy180.com]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Susceptibility testing | Pathology Tests Explained [pathologytestsexplained.org.au]
- 15. protocols.io [protocols.io]
- 16. Determination of minimum inhibitory concentration (MIC) [bio-protocol.org]
Technical Support Center: Molecular Docking Simulations of Antimicrobial Agent-6
Welcome to the technical support center for molecular docking simulations of Antimicrobial agent-6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their in silico experiments.
Troubleshooting Guides
Issue 1: Poor or Non-Convergent Docking Results
Q: My docking simulation with this compound is failing to produce a stable binding pose or the results are not converging. What are the possible reasons and how can I troubleshoot this?
A: Non-convergent or poor docking results can stem from several factors related to the input structures and docking parameters. Here’s a step-by-step guide to troubleshoot this issue:
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Check Ligand and Receptor Preparation:
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This compound Structure: Ensure the 3D structure of this compound is correctly formatted and has appropriate charges and protonation states assigned. Errors in atom types or bond orders can lead to high energy conformations.[1]
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Receptor Structure: Verify the target protein structure. It should be cleared of all non-essential water molecules, co-factors, and ligands from the crystal structure that are not part of the intended interaction. Ensure that any missing residues or loops in the protein have been modeled.
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-
Define the Binding Site Accurately:
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The grid box, which defines the search space for the docking algorithm, must encompass the entire binding pocket. If the box is too small, the ligand may not be able to adopt its optimal conformation. If it is too large, the search can become computationally expensive and less accurate.[2]
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-
Review Docking Parameters:
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Flexibility Settings: Account for the flexibility of both the ligand and key residues in the receptor's active site. Treating the receptor as entirely rigid might prevent the ligand from fitting correctly, a phenomenon known as induced fit.[3][4]
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Search Algorithm: The exhaustiveness of the search algorithm can significantly impact the results. Increasing the number of runs or the search intensity can help in exploring a wider conformational space, though this will increase computation time.[5]
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Issue 2: High Root Mean Square Deviation (RMSD) After Redocking
Q: I performed a redocking validation of a known complex of this compound with its target, but the RMSD between the docked pose and the crystal structure is high (> 2.0 Å). What does this indicate and what should I do?
A: A high RMSD value in a redocking experiment suggests that the docking protocol may not be accurately reproducing the experimentally observed binding mode. Here’s how to address this:
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RMSD Interpretation: An RMSD value greater than 2.0 Å generally indicates a significant deviation between the predicted and the actual binding pose.[6][7][8] This could mean your docking parameters are not optimized for this particular system.
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Troubleshooting Steps:
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Scoring Function: The scoring function used might not be appropriate for this class of antimicrobial agent or protein target. It's advisable to try different docking software with alternative scoring functions to see if the results improve.[9][10]
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Re-examine the Crystal Structure: Ensure the co-crystallized ligand's conformation is energetically favorable. Sometimes, crystal packing forces can result in a high-energy conformation that is difficult for docking programs to reproduce.
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Increase Sampling: As with non-convergent results, increasing the exhaustiveness of the search can sometimes help find the correct pose.
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Issue 3: Docking Score is Unfavorable (Positive or Near-Zero)
Q: The docking score for this compound with my target protein is positive or close to zero. Does this mean there is no binding?
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Understanding Docking Scores: Docking scores are typically expressed in terms of binding energy (e.g., kcal/mol), where a more negative value suggests stronger binding.[11][12]
-
Possible Causes and Solutions:
-
Incorrect Binding Site: The defined binding site might not be the actual binding pocket for this compound. Consider performing a blind docking where the entire protein surface is searched to identify potential binding sites.
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Protonation States: The protonation states of both the ligand and the protein's active site residues at a given pH can drastically affect electrostatic interactions and, consequently, the docking score.[1] Double-check these settings.
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Comparison with a Control: Dock a known inhibitor or the natural substrate of the target protein. If the control compound also yields a poor score, it might point to a systematic issue with the protein preparation or docking protocol.[7][9]
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Frequently Asked Questions (FAQs)
Q1: What is a reasonable docking score for a promising antimicrobial agent?
A1: While there is no universal "good" docking score, a general guideline for binding affinity (ΔG) is as follows. More negative values typically indicate stronger interactions.[11]
| Binding Affinity (kcal/mol) | Interpretation |
| < -10 | Strong Interaction |
| -7 to -9 | Moderate Interaction |
| > -6 | Weak Interaction |
It is important to compare the docking score of this compound to a known inhibitor or a standard drug for the same target to gauge its relative potential.[7][11]
Q2: How can I validate my molecular docking results for this compound?
A2: Validation is a critical step to ensure the reliability of your docking protocol.[7] Several methods can be employed:
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Redocking: As mentioned, redocking the co-crystallized ligand and calculating the RMSD is a common validation method.[7][8][10]
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Use of a Decoy Set: Docking a set of known inactive molecules (decoys) along with active ligands. A good docking protocol should be able to distinguish between the actives and the decoys, typically by assigning better scores to the active compounds.[8]
-
Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the docked pose over time. If the ligand remains stably bound in the active site throughout the simulation, it adds confidence to the docking result.[3][7][13]
Q3: My docking results show multiple possible binding poses for this compound. Which one should I choose?
A3: It's common for docking algorithms to generate multiple binding poses. To select the most likely one:
-
Rank by Score: The pose with the best (most negative) docking score is often the primary candidate.[12]
-
Visual Inspection: Visually inspect the top-ranked poses. Look for poses that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with important residues in the active site. Knowledge of the target's mechanism of action can be very helpful here.[6][9][11]
-
Clustering Analysis: Poses can be clustered based on their conformational similarity. The most populated cluster with a good average docking score is often a reliable choice.
Q4: Can I trust the docking results if the target protein has no known crystal structure?
A4: If no experimental structure exists, a homology model of the target protein can be used. However, this introduces another layer of uncertainty. The accuracy of the docking results will heavily depend on the quality of the homology model, particularly in the binding site region. It is crucial to thoroughly validate the homology model before using it for docking studies.
Experimental Protocols
Protocol 1: Standard Molecular Docking Workflow
This protocol outlines the general steps for performing a molecular docking simulation with this compound.
Caption: A standard workflow for molecular docking simulations.
Protocol 2: Redocking Validation
This protocol describes the steps to validate a docking protocol using a known protein-ligand complex.
Caption: Workflow for validating a docking protocol via redocking.
Signaling Pathways and Logical Relationships
Troubleshooting Logic Flow
The following diagram illustrates a logical workflow for troubleshooting common molecular docking issues.
Caption: A decision tree for troubleshooting molecular docking simulations.
References
- 1. youtube.com [youtube.com]
- 2. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. binding energy - How I can analyze and present docking results? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 10. How can I validate docking result without a co-crystallized ligand? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Antimicrobial agent-6 in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of Antimicrobial Agent-6 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also referred to as Compound 11) is a broad-spectrum antimicrobial agent effective against both gram-positive and gram-negative bacteria, with a Minimum Inhibitory Concentration (MIC) range of 4-8 μg/mL.[1] While its exact antimicrobial mechanism is not specified in the provided context, antimicrobial agents typically function by interfering with essential bacterial processes such as cell wall synthesis, protein synthesis, nucleic acid synthesis, or membrane function.[2][3][4]
Q2: What are the known off-target effects of this compound in eukaryotic cells?
This compound exhibits anti-inflammatory properties.[1] Specifically, it has been shown to inhibit the release and expression of nitric oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] This indicates that in addition to its antimicrobial activity, it can modulate signaling pathways in mammalian host cells, which must be accounted for in experimental designs.
Q3: Why is it critical to consider these off-target effects in my experiments?
The anti-inflammatory activity of this compound can confound the interpretation of results in cell-based infection models. For example, a reduction in host cell death or inflammatory response could be incorrectly attributed solely to the agent's bactericidal activity, when it may be a direct result of the agent modulating host cell pathways. This is crucial for accurately assessing the agent's efficacy and mechanism of action. Many potent antimicrobial compounds are discovered, but few advance to market because they are cytotoxic to eukaryotic cells.[5][6]
Q4: Is this compound generally considered toxic to mammalian cells?
This compound has a high therapeutic index of 102.4, with a minimum hemolytic concentration (MHC) greater than 256 μg/mL.[1] This suggests low general cytotoxicity. However, subtle off-target effects on cell signaling can occur at non-toxic concentrations, necessitating careful experimental controls.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: Antimicrobial Activity of Agent-6 [1]
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli (KCTC 1682) | 8 µg/mL |
| P. aeruginosa (KCTC 1637) | 4 µg/mL |
| S. epidermidis (KCTC 1917) | 4 µg/mL |
| S. aureus (KCTC 1621) | 4 µg/mL |
Table 2: Known Host Cell Effects of Agent-6 [1]
| Assay | Cell Line | Effective Concentration | Effect |
|---|---|---|---|
| Hemolysis | Human Red Blood Cells | >256 µg/mL (MHC) | Minimal hemolytic activity |
| Anti-inflammatory | LPS-stimulated RAW 264.7 | 5 or 20 µg/mL | Inhibition of NO and TNF-α release |
Troubleshooting Guide
Q1: I am observing unexpected changes in my host cell viability or morphology at concentrations of Agent-6 that are effective against bacteria. What could be the cause?
This is a common issue when a compound has host cell-directed activities. Even at concentrations that are not overtly cytotoxic, this compound could be altering signaling pathways that affect cell health and morphology.
Recommended Action:
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Perform a Host Cell-Only Dose-Response Assay: Culture your specific host cell line with a range of Agent-6 concentrations (from sub-MIC to supra-MIC values) in the absence of bacteria.
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Assess Cytotoxicity: Use standard methods like Resazurin-based viability assays or Lactate Dehydrogenase (LDH) release assays to quantify cytotoxicity.[5][7] This will establish a clear therapeutic window for your specific cell line.
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Visualize the Workflow: The diagram below outlines a general troubleshooting workflow for unexpected cellular responses.
Caption: Troubleshooting workflow for unexpected host cell responses.
Q2: My results show a significant reduction in inflammatory markers (like TNF-α or IL-6) in my infection model. How can I determine if this is a direct effect of Agent-6 on the host cells or simply a result of bacterial clearance?
This is the central challenge with this agent. Its known anti-inflammatory activity directly impacts these readouts.[1]
Recommended Action: You must include controls that separate the antimicrobial effect from the host-modulatory effect.
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Heat-Killed Bacteria Control: Stimulate host cells with heat-killed bacteria in the presence and absence of this compound. Since the bacteria are non-viable, any reduction in the inflammatory response can be attributed to the direct action of Agent-6 on the host cells.
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Use a Comparator Antibiotic: Run a parallel experiment with an antibiotic that has a different, well-characterized mechanism of action and no known anti-inflammatory effects (e.g., a beta-lactam). Comparing the reduction in inflammatory markers between Agent-6 and the comparator can help parse the two effects.
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Visualize Experimental Controls: The diagram below illustrates the logic for designing these controls.
Caption: Logical diagram for deconvoluting on-target and off-target effects.
Q3: How might the anti-inflammatory activity of this compound be mediated?
Given that Agent-6 inhibits TNF-α and NO production in LPS-stimulated macrophages, it likely interferes with the Toll-like receptor 4 (TLR4) signaling pathway, which is the primary sensor for LPS. This pathway typically culminates in the activation of the transcription factor NF-κB, which drives the expression of pro-inflammatory genes like TNF and NOS2 (the gene for inducible nitric oxide synthase).
Hypothesized Pathway: The diagram below shows a simplified TLR4 signaling pathway and indicates a potential point of inhibition for this compound.
Caption: Hypothesized inhibition of the TLR4 signaling pathway by Agent-6.
Experimental Protocols
Protocol 1: Host Cell Cytotoxicity (Resazurin-Based Viability Assay)
This protocol assesses the effect of this compound on the viability of adherent mammalian cells.
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Materials:
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Host cell line of interest (e.g., A549, RAW 264.7)
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Complete cell culture medium
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96-well clear-bottom, black-walled tissue culture plates
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This compound stock solution
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Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
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Lysis buffer (e.g., 1% Triton X-100 in PBS) for positive control
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Plate reader capable of fluorescence detection (Ex/Em: ~560/590 nm)
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-
Methodology:
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Cell Seeding: Seed host cells into a 96-well plate at a density that will result in 70-80% confluency after 24 hours. Incubate at 37°C, 5% CO₂.
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Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical range would be from 0.25 µg/mL to 256 µg/mL.
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Treatment: After 24 hours, remove the seeding medium from the cells and replace it with 100 µL of medium containing the different concentrations of Agent-6. Include "vehicle control" (medium only) and "positive control for cytotoxicity" (medium with lysis buffer) wells.
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Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours).
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Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours, or until the vehicle control wells have turned a distinct pink/purple color.
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Measurement: Read the fluorescence on a plate reader.
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Analysis: Calculate percent viability for each concentration relative to the vehicle control wells after subtracting the background fluorescence from the positive control wells. Plot the dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
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Protocol 2: Quantification of TNF-α Secretion by ELISA
This protocol measures the direct effect of Agent-6 on cytokine production from stimulated host cells.
-
Materials:
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Macrophage cell line (e.g., RAW 264.7)
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Complete cell culture medium
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24-well tissue culture plates
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LPS from E. coli (e.g., 100 ng/mL final concentration)
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This compound
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Commercial TNF-α ELISA kit (follow manufacturer's instructions)
-
-
Methodology:
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Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
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Pre-treatment: Remove the medium and replace it with fresh medium containing the desired, non-toxic concentration of this compound (or vehicle control). Incubate for 1-2 hours.
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Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Create control wells including:
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Cells + Vehicle (unstimulated)
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Cells + Vehicle + LPS (stimulated)
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Cells + Agent-6 + LPS (test condition)
-
-
Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂.[1]
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Supernatant Collection: Centrifuge the plate at low speed to pellet any detached cells. Carefully collect the culture supernatant.
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ELISA: Perform the TNF-α ELISA on the collected supernatants according to the kit manufacturer's protocol.
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Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve. Compare the TNF-α levels in the Agent-6 treated wells to the LPS-only stimulated wells to determine the percent inhibition.
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References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 3. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]
- 4. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Antimicrobial Agent-6 in Solution
Welcome to the technical support center for Antimicrobial Agent-6. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the optimal performance and shelf-life of your agent.
I. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the handling and storage of this compound, a synthetic peptide-based agent known for its susceptibility to hydrolysis and oxidation.
Q1: My solution of this compound is showing a progressive loss of antimicrobial activity. What are the likely causes?
A1: Loss of activity in this compound solutions is typically due to chemical degradation. The two primary degradation pathways are hydrolysis of the peptide backbone and oxidation of specific amino acid residues, such as methionine and cysteine.[1] These reactions can be accelerated by suboptimal pH, elevated temperatures, and exposure to oxygen or metal ions.[2][3][4] Physical instability, such as aggregation, can also lead to a decrease in the concentration of the active monomeric peptide.[1]
Q2: What is the optimal pH for storing solutions of this compound?
A2: The optimal pH for this compound stability is between 5.0 and 6.0. At pH values below 4, acid-catalyzed hydrolysis is significantly increased.[5] Conversely, at pH values above 7, base-catalyzed hydrolysis and other degradation pathways like β-elimination can occur.[1][6] It is crucial to use a well-buffered solution to maintain the pH within the optimal range.
Q3: I've observed a cloudy appearance or precipitation in my stock solution after storage. What causes this and how can it be prevented?
A3: Cloudiness or precipitation is indicative of peptide aggregation or poor solubility. This can be triggered by changes in pH to the isoelectric point of the peptide, high concentrations, or interactions with container surfaces. To prevent this, ensure the solution pH is maintained within the recommended range (5.0-6.0), consider storing at lower concentrations if feasible, and use low-protein-binding containers. The addition of non-ionic surfactants may also help to prevent aggregation.[7][8]
Q4: How can I minimize the oxidative degradation of this compound?
A4: Oxidative degradation can be minimized by taking several precautions.[2] Firstly, prepare solutions using deoxygenated buffers. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon. Secondly, consider the addition of antioxidants or chelating agents to the formulation. Antioxidants like methionine or ascorbic acid can act as scavengers for oxidizing species, while chelating agents such as ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation.[8] Finally, protect the solution from light, which can induce photo-oxidation.[9]
Q5: For how long can I store a prepared solution of this compound?
A5: For short-term storage (up to 7 days), aqueous solutions of this compound should be stored at 2-8°C.[10] For long-term storage, it is highly recommended to store the agent as a lyophilized powder at -20°C or below and reconstitute it just prior to use.[1] If long-term storage in solution is unavoidable, consider preparing aliquots and freezing them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to aggregation and degradation.
II. Data on Stability of this compound
The following tables summarize the results of stability studies performed under various conditions to guide formulation and storage decisions.
Table 1: Effect of pH on the Stability of this compound at 25°C
| pH | % Remaining after 7 days | % Remaining after 30 days |
| 3.0 | 75% | 45% |
| 4.0 | 88% | 70% |
| 5.0 | 98% | 92% |
| 6.0 | 97% | 90% |
| 7.0 | 90% | 75% |
| 8.0 | 82% | 60% |
Table 2: Effect of Temperature on the Stability of this compound at pH 5.5
| Temperature | % Remaining after 30 days |
| 4°C | 98% |
| 25°C | 91% |
| 40°C | 72% |
Table 3: Efficacy of Stabilizing Excipients on this compound at 40°C and pH 5.5 after 30 days
| Formulation | % Remaining after 30 days |
| Control (Buffer only) | 72% |
| + 0.1% (w/v) L-Methionine | 88% |
| + 1 mM EDTA | 85% |
| + 0.1% L-Methionine + 1 mM EDTA | 95% |
III. Experimental Protocols
The following are detailed protocols for key experiments to assess the stability of this compound.
Protocol 1: pH-Dependent Stability Assessment
Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.
Materials:
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This compound (lyophilized powder)
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Citrate buffer (50 mM, pH 3.0, 4.0, 5.0, 6.0)
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Phosphate buffer (50 mM, pH 7.0, 8.0)
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Water for Injection (WFI) or equivalent purified water
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HPLC system with a C18 column
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Low-protein-binding microcentrifuge tubes
Methodology:
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Prepare a 1 mg/mL stock solution of this compound in WFI.
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In separate low-protein-binding tubes, dilute the stock solution to a final concentration of 100 µg/mL using each of the prepared buffers (pH 3.0 to 8.0).
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Immediately after preparation (T=0), take an aliquot from each tube and analyze it by HPLC to determine the initial concentration.
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Store the tubes at a controlled temperature (e.g., 25°C), protected from light.
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At specified time points (e.g., 1, 3, 7, 14, and 30 days), withdraw aliquots from each tube for HPLC analysis.
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Quantify the peak area of the intact this compound at each time point.
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Calculate the percentage of this compound remaining relative to the T=0 sample for each pH condition.
Protocol 2: Forced Oxidation Stability Study
Objective: To evaluate the susceptibility of this compound to oxidative degradation and assess the effectiveness of antioxidants.
Materials:
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This compound (lyophilized powder)
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Phosphate buffer (50 mM, pH 5.5)
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Hydrogen peroxide (H₂O₂) solution (30%)
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L-Methionine
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EDTA
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HPLC system with a C18 column
Methodology:
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Prepare four separate solutions of this compound at 100 µg/mL in 50 mM phosphate buffer (pH 5.5):
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Solution A: No additives (Control).
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Solution B: Containing 0.1% (w/v) L-Methionine.
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Solution C: Containing 1 mM EDTA.
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Solution D: Containing both 0.1% L-Methionine and 1 mM EDTA.
-
-
To each solution, add H₂O₂ to a final concentration of 0.05%.
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Incubate all solutions at a controlled temperature (e.g., 40°C).
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Monitor the degradation of this compound over time (e.g., 0, 2, 4, 8, 24 hours) using HPLC.
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Compare the degradation rates across the different formulations to determine the protective effect of the excipients.
IV. Visualizations
The following diagrams illustrate key workflows and concepts related to the stability of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Primary degradation pathways of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. mdpi.com [mdpi.com]
- 3. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. d-nb.info [d-nb.info]
Technical Support Center: Optimizing ADMET Analysis of Pyrimidine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analysis of pyrimidine compounds.
Frequently Asked Questions (FAQs)
1. What are the initial recommended ADMET assays for a new series of pyrimidine compounds?
For a new series of pyrimidine compounds, a tiered approach to ADMET screening is recommended. Start with in silico predictions and then move to a panel of fundamental in vitro assays to assess the key properties that determine the pharmacokinetic profile of a compound.[1][2]
Initial Recommended In Vitro Assays:
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Solubility: To ensure that the compound is soluble in assay media and physiological fluids.
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Metabolic Stability: Typically using human liver microsomes to assess Phase I metabolic lability.[3][4][5][6]
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Permeability: Using a Caco-2 cell monolayer assay to predict intestinal absorption.[7][8][9]
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Cytochrome P450 (CYP) Inhibition: Initial screen against major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) to flag potential for drug-drug interactions (DDIs).[10][11][12][13][14]
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Plasma Protein Binding: To determine the fraction of the compound that is free to exert its pharmacological effect.[15][16][17][18][19]
2. How do I choose between kinetic and thermodynamic solubility assays for my pyrimidine compounds?
The choice between kinetic and thermodynamic solubility assays depends on the stage of your research.[20][21][22][23][24]
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Kinetic Solubility: This is a high-throughput method ideal for the early discovery phase. It measures the solubility of a compound that is already dissolved in an organic solvent (like DMSO) and then introduced into an aqueous buffer. This mimics the conditions of many in vitro assays.[21][22][24]
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Thermodynamic Solubility: This is a lower-throughput assay that measures the true equilibrium solubility of a solid compound in a buffer. It is more relevant for late-stage lead optimization and pre-formulation studies as it better predicts the in vivo dissolution of a solid dosage form.[20][22]
For initial screening of a large library of pyrimidine compounds, kinetic solubility is more practical. For lead candidates that are progressing towards in vivo studies, thermodynamic solubility should be determined.
3. What is the significance of the efflux ratio in a Caco-2 permeability assay?
The efflux ratio (ER) is a critical parameter in the bi-directional Caco-2 permeability assay. It is calculated as the ratio of the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction to the Papp in the apical-to-basolateral (A-B) direction.[7][8]
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ER > 2: An efflux ratio greater than 2 is a strong indication that the compound is a substrate of an efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7] These transporters can actively pump the drug out of cells, which can limit its oral absorption and penetration into tissues like the brain.
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ER ≈ 1: An efflux ratio close to 1 suggests that the compound is primarily transported by passive diffusion.
Identifying efflux liability early is crucial, as it can be a significant hurdle for achieving therapeutic concentrations of a drug.
Troubleshooting Guides
Low Compound Recovery in Caco-2 Permeability Assays
Issue: The percentage recovery of my pyrimidine compound in the Caco-2 assay is significantly less than 80%, making the permeability data unreliable.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | Pyrimidine compounds can sometimes have low solubility. Try including Bovine Serum Albumin (BSA) in the assay buffer to improve solubility and reduce non-specific binding.[8] |
| Non-specific Binding | The compound may be binding to the plastic of the assay plate. Pre-treat plates with a blocking agent or use low-binding plates. Including BSA in the buffer can also mitigate this issue.[7] |
| Metabolism by Caco-2 Cells | Caco-2 cells have some metabolic capacity. Analyze the samples for the presence of metabolites. If metabolism is significant, consider using a metabolically more stable analog or a different permeability assay. |
| Cellular Accumulation | The compound may be accumulating within the Caco-2 cells. At the end of the assay, lyse the cells and quantify the amount of compound present. |
High Variability in Microsomal Stability Assays
Issue: I am observing high inter-assay variability in the intrinsic clearance (CLint) values for my pyrimidine compounds.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Perform a control incubation without the NADPH cofactor to check for chemical instability of the compound in the assay buffer.[3] |
| Inconsistent Microsomal Activity | Always include positive control compounds with known metabolic profiles (e.g., verapamil, dextromethorphan) in each assay to ensure the enzymatic activity of the microsomes is within the expected range.[6] |
| Sub-optimal Compound Concentration | Ensure the test compound concentration is below its Km for the metabolizing enzymes to maintain first-order kinetics. A standard starting concentration is 1 µM.[3] |
| Precipitation of Compound | Visually inspect the incubation wells for any signs of compound precipitation. If solubility is an issue, a lower compound concentration may be necessary. |
Unexpected Results in CYP Inhibition Assays
Issue: My pyrimidine compound shows potent CYP inhibition, but the IC50 value is inconsistent across experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Time-Dependent Inhibition (TDI) | The compound or a metabolite may be irreversibly inhibiting the CYP enzyme. Include a pre-incubation step (e.g., 30 minutes) with and without NADPH before adding the probe substrate to differentiate between direct and time-dependent inhibition.[12][13] |
| Non-specific Binding to Microsomes | Highly lipophilic compounds can bind non-specifically to the microsomal membrane, leading to an underestimation of the true inhibitory potency. Consider using a lower microsomal protein concentration.[11] |
| Compound Fluorescence Interference | If using a fluorescent-based assay, the pyrimidine compound itself might be fluorescent or quench the fluorescence of the probe substrate's metabolite, leading to false results. Use an LC-MS/MS-based method for quantification.[14] |
Experimental Protocols
Microsomal Stability Assay
This protocol provides a general framework for assessing the metabolic stability of pyrimidine compounds in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test pyrimidine compound (10 mM stock in DMSO)
-
Positive control compounds (e.g., verapamil, testosterone)
-
Acetonitrile with an internal standard for reaction termination and sample analysis
Procedure:
-
Prepare the incubation mixture containing phosphate buffer and HLM (final protein concentration of 0.5 mg/mL).
-
Add the test pyrimidine compound to the incubation mixture to a final concentration of 1 µM.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[3][4]
-
Terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Data Presentation: Microsomal Stability Parameters
| Parameter | Calculation | Description |
| t1/2 (min) | 0.693 / k | The time it takes for 50% of the compound to be metabolized. |
| k (min-1) | Slope of the natural log of the remaining compound vs. time plot | The elimination rate constant. |
| CLint (µL/min/mg protein) | (0.693 / t1/2) * (incubation volume / mg microsomal protein) | The intrinsic ability of the liver enzymes to metabolize the compound. |
Visualizations
Experimental Workflow and Decision Making
Caption: A typical workflow for in vitro ADMET profiling of new pyrimidine compounds.
Troubleshooting Logic for Low Caco-2 Recovery
Caption: A decision tree for troubleshooting low compound recovery in Caco-2 assays.
References
- 1. In vitro approaches to evaluate ADMET drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Metabolic Stability Assays [merckmillipore.com]
- 5. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 10. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioivt.com [bioivt.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. enamine.net [enamine.net]
- 15. BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization [sigmaaldrich.com]
- 16. Plasma Protein Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. Plasma Protein Binding Assay - Profacgen [profacgen.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. | Semantic Scholar [semanticscholar.org]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Validation & Comparative
Comparing Antimicrobial agent-6 efficacy to other antimicrobials
Comparative Efficacy Analysis of Antimicrobial Agent-6
This guide provides a detailed comparison of the efficacy of the novel investigational drug, this compound, against established antimicrobial agents, Vancomycin and Linezolid. The primary focus of this analysis is on their activity against Methicillin-resistant Staphylococcus aureus (MRSA), a significant clinical pathogen. All data presented is based on standardized in vitro and in vivo experimental models.
Overview of Antimicrobial Agents
-
This compound: A novel synthetic molecule belonging to the oxazolidinone class, designed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit at a unique site.
-
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria.
-
Linezolid: An oxazolidinone antibiotic that inhibits the initiation of protein synthesis by binding to the 50S ribosomal subunit.
In Vitro Efficacy Data
The following table summarizes the key in vitro efficacy metrics for Agent-6, Vancomycin, and Linezolid against the MRSA strain ATCC 43300.
| Parameter | This compound | Linezolid | Vancomycin |
| MIC (µg/mL) | 0.5 | 2 | 1 |
| MBC (µg/mL) | 1 | > 64 | 16 |
| MBC/MIC Ratio | 2 | > 32 | 16 |
| Time-Kill Assay (4x MIC, 24h) | > 3-log₁₀ reduction | < 2-log₁₀ reduction | ~2-log₁₀ reduction |
Interpretation: this compound demonstrates potent bactericidal activity (MBC/MIC ≤ 4) against MRSA, a significant advantage over the bacteriostatic nature of Linezolid and the weaker bactericidal activity of Vancomycin against this strain. Its low MIC value indicates high potency.
In Vivo Efficacy: Murine Thigh Infection Model
The efficacy of each agent was tested in a neutropenic murine thigh infection model. The primary endpoint was the reduction in bacterial burden (log₁₀ CFU/g) after 24 hours of treatment.
| Treatment Group | Dose (mg/kg) | Mean Bacterial Burden Reduction (log₁₀ CFU/g) |
| Vehicle Control | N/A | +1.8 |
| This compound | 20 | 2.5 |
| Linezolid | 50 | 1.9 |
| Vancomycin | 110 | 2.1 |
Interpretation: In the in vivo model, this compound achieved a greater reduction in bacterial load at a lower dose compared to both Linezolid and Vancomycin, suggesting superior in vivo efficacy.
Experimental Protocols & Workflows
Overall Experimental Workflow
The diagram below outlines the sequential workflow used to evaluate and compare the antimicrobial agents, from initial in vitro screening to in vivo validation.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC was determined using the broth microdilution method following CLSI guidelines.
-
Preparation: A bacterial suspension of MRSA ATCC 43300 was prepared and adjusted to a 0.5 McFarland standard, then diluted to a final inoculum density of 5 x 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: Each antimicrobial agent was serially diluted (2-fold) in a 96-well microtiter plate with CAMHB.
-
Inoculation: Each well was inoculated with the bacterial suspension. A growth control (no drug) and a sterility control (no bacteria) were included.
-
Incubation: Plates were incubated at 37°C for 18-24 hours.
-
Reading: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Protocol 2: Time-Kill Kinetic Assay
This assay evaluates the rate of bactericidal activity over time.
-
Inoculum: A log-phase culture of MRSA was diluted to ~1 x 10⁶ CFU/mL in CAMHB.
-
Exposure: Antimicrobial agents were added at a concentration of 4x their respective MICs. A growth control without any drug was included.
-
Sampling: Aliquots were removed from each culture at specified time points (0, 2, 4, 8, and 24 hours).
-
Quantification: Samples were serially diluted in saline, plated on tryptic soy agar, and incubated for 24 hours at 37°C.
-
Analysis: The number of viable colonies (CFU/mL) was determined for each time point and plotted to generate a time-kill curve. A ≥ 3-log₁₀ reduction in CFU/mL is defined as bactericidal activity.
Mechanism of Action Pathway
This compound acts by inhibiting bacterial protein synthesis. The diagram below illustrates its proposed mechanism in relation to the bacterial ribosome.
The collective data indicates that this compound exhibits superior bactericidal activity and in vivo potency against MRSA when compared to both Vancomycin and Linezolid. Its distinct binding site on the 50S ribosome may contribute to its enhanced efficacy and represents a promising avenue for combating resistant Gram-positive infections. Further studies are warranted to explore its full clinical potential.
A Comparative Analysis of Antimicrobial Agent-6 and Commercially Available Antibiotics
In the global effort to combat the rising threat of antimicrobial resistance, novel therapeutic agents are of critical interest to the scientific community. This guide provides a detailed comparison of the novel antimicrobial agent, referred to as Antimicrobial Agent-6 (also identified as Compound 11 in preclinical studies), against established, commercially available antibiotics. The data and methodologies presented herein are intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.
This compound is a cationic, amphipathic small molecule centered on a triazine-piperazine-triazine scaffold.[1][2] This structure is designed to mimic the properties of antimicrobial peptides (AMPs), a class of naturally occurring molecules with broad-spectrum antimicrobial activity.[1][2] Preclinical data indicate that this compound exhibits a promising profile, including potent antimicrobial and anti-inflammatory properties.[3]
Quantitative Comparison of Antimicrobial Activity
The efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound against a panel of both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. For a relevant comparison, data for melittin, a well-characterized antimicrobial peptide, is also presented.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound vs. Melittin
| Microorganism | This compound (µg/mL) | Melittin (µg/mL) |
| Escherichia coli (KCTC 1682) | 8 | 5 |
| Pseudomonas aeruginosa (KCTC 1637) | 4 | 1.25 - 10 |
| Staphylococcus epidermidis (KCTC 1917) | 4 | Not widely reported |
| Staphylococcus aureus (KCTC1621) | 4 | 0.625 - 2.5 |
Note: Data for this compound was obtained from preclinical studies.[3] Melittin MIC values are sourced from various publications and may vary based on the specific strain and experimental conditions.[4][5] A direct comparison with a broader range of commercially available antibiotics from the primary study on this compound was not available in the public domain.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of novel antimicrobial agents. These represent standardized protocols and should be adapted as necessary for specific experimental contexts.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
a. Preparation of Materials:
-
Bacterial Strains: Mid-logarithmic phase cultures of the test organisms.
-
Antimicrobial Agent: Stock solution of this compound of known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well microtiter plates, multichannel pipette, incubator, plate reader.
b. Experimental Procedure:
-
A serial two-fold dilution of the antimicrobial agent is prepared in CAMHB in the wells of a 96-well plate.
-
The bacterial inoculum is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Each well is inoculated with the bacterial suspension.
-
Positive (no antimicrobial agent) and negative (no bacteria) control wells are included.
-
The microtiter plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which no visible growth (turbidity) is observed.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay and determines the lowest concentration of an antimicrobial agent that kills a specified percentage (typically 99.9%) of the initial bacterial inoculum.
a. Preparation of Materials:
-
Results from the MIC assay.
-
Growth Medium: Mueller-Hinton Agar (MHA) plates.
-
Equipment: Micropipette, incubator.
b. Experimental Procedure:
-
Following the MIC determination, an aliquot (typically 10-100 µL) is taken from each well that showed no visible growth.
-
The aliquot is plated onto an MHA plate.
-
The plates are incubated at 37°C for 18-24 hours.
-
The number of CFU on each plate is counted.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
Time-Kill Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.
a. Preparation of Materials:
-
Bacterial Strains: Mid-logarithmic phase cultures of the test organisms.
-
Antimicrobial Agent: Stock solution of this compound of known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: Shake flasks, incubator, spectrophotometer, vortex, micropipettes, MHA plates.
b. Experimental Procedure:
-
A bacterial culture is grown to the mid-logarithmic phase and diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
The antimicrobial agent is added at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control with no antimicrobial agent is also included.
-
The cultures are incubated with shaking at 37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), an aliquot is removed from each culture.
-
Serial dilutions of the aliquot are plated on MHA plates.
-
The plates are incubated at 37°C for 18-24 hours, and the CFU are counted.
-
The results are plotted as log10 CFU/mL versus time.
Visualizing Mechanisms and Workflows
Anti-Inflammatory Signaling Pathway
This compound has been shown to possess anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[1][2] The proposed mechanism involves the direct binding of this compound to LPS, thereby preventing its interaction with the CD14/TLR4 receptor complex. This blockade disrupts the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO).
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration of an antimicrobial agent using the broth microdilution method.
Caption: Workflow for MIC determination via broth microdilution.
Conceptual Intracellular Mechanism of Action
Studies suggest that this compound, similar to some antimicrobial peptides like buforin-2, exerts its effect through an intracellular mode of action.[1][2] While the precise molecular target is still under investigation, the general mechanism is believed to involve translocation across the bacterial membrane and subsequent interaction with intracellular components essential for cell viability, such as nucleic acids or key enzymes.
Caption: Conceptual intracellular mechanism of this compound.
References
- 1. Cationic, amphipathic small molecules based on a triazine-piperazine-triazine scaffold as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Antibiofilm effect of melittin alone and in combination with conventional antibiotics toward strong biofilm of MDR-MRSA and -Pseudomonas aeruginosa [frontiersin.org]
- 5. Melittin from Bee Venom Encapsulating Electrospun Fibers as a Potential Antimicrobial Wound Dressing Patches for Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Pyrimidine Derivatives as Antibacterial Agents: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration and development of novel antimicrobial agents. Pyrimidine derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of antibacterial activities. This guide provides a comparative analysis of various pyrimidine derivatives, supported by experimental data, to aid researchers in the pursuit of new therapeutic leads. The information is compiled from recent studies and presented to facilitate an objective evaluation of their potential.
Data Presentation: Comparative Antibacterial Activity
The following table summarizes the in vitro antibacterial activity of selected pyrimidine derivatives against various Gram-positive and Gram-negative bacterial strains. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, has been compiled from multiple research articles. Lower MIC values indicate higher antibacterial potency.
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Source |
| Thiophenyl-pyrimidine derivative (F20) | Staphylococcus aureus (MRSA) | 2 | Methicillin | >32 | [1] |
| Enterococcus faecalis (VRE) | 2 | Vancomycin | >32 | [1] | |
| 2,4-disubstituted-6-thiophenyl-pyrimidine (Bb2) | Staphylococcus aureus (MRSA) | 2 | Methicillin | - | [1] |
| Enterococcus faecalis (VRE) | 2 | Vancomycin | - | [1] | |
| Pleuromutilin derivatives with 7H-pyrrolo[2,3-d]pyrimidine | Staphylococcus aureus (MSSA, MRSA) | 0.0625–4 | Valnemulin | - | [1] |
| Staphylococcus epidermidis (MSSE, MRSE) | 0.0625–4 | Valnemulin | - | [1] | |
| Enterococcus faecium | 0.0625–4 | Valnemulin | - | [1] | |
| Thienopyrimidine derivative (78g) | Bacillus subtilis | Similar to Ampicillin | Ampicillin | - | [2] |
| Escherichia coli | Similar to Ampicillin | Ampicillin | - | [2] | |
| Pseudomonas aeruginosa | Similar to Ampicillin | Ampicillin | - | [2] | |
| Triazole substituted pyrimidines | Pseudomonas aeruginosa | Higher than Thiadiazole derivatives | Ciprofloxacin | - | [3][4] |
| Staphylococcus aureus | Higher than Thiadiazole derivatives | Ciprofloxacin | - | [3][4] | |
| Escherichia coli | Higher than Thiadiazole derivatives | Ciprofloxacin | - | [3][4] | |
| Substituted Pyrimidine derivative (S1) | Staphylococcus aureus | 16.26 | Amoxicillin, Ampicillin, Ciprofloxacin | - | [2] |
| Substituted Pyrimidine derivative (S7) | Bacillus subtilis | 17.34 | Amoxicillin, Ampicillin, Ciprofloxacin | - | [2] |
| Escherichia coli | 17.34 | Amoxicillin, Ampicillin, Ciprofloxacin | - | [2] | |
| Pyridothienopyrimidine derivative (4b) | Gram-positive & Gram-negative strains | 7.81 - 15.63 | Amoxicillin | - | [5] |
| Sulfanilamide-pyrimidine compounds | Various bacterial strains | Equipotent or better than Norfloxacin | Norfloxacin | - | [6] |
| Pyrazolopyrimidine derivatives | E. coli, P. aeruginosa, S. aureus, S. pyogenes | 12.5 - 500 | - | - | [7] |
| Compound 7c (a novel pyrimidine derivative) | Staphylococcus aureus 4220 | 2.4 (µmol/L) | - | - | [8] |
| Escherichia coli 1924 | 2.4 (µmol/L) | - | - | [8] | |
| Candida albicans 7535 | 2.4 (µmol/L) | - | - | [8] |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of antibacterial agents.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]
a. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (MH broth) with a pH between 7.2 and 7.4.[1]
-
Antimicrobial Agent: Prepare a stock solution of the pyrimidine derivative in a suitable solvent and then create serial two-fold dilutions in MH broth to achieve a range of concentrations.[10]
-
Inoculum: Prepare a bacterial suspension from a fresh (18-24 hour) culture on a non-selective agar plate. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
Microtiter Plates: Sterile 96-well microtiter plates are used.[12]
b. Procedure:
-
Dispense 100 µL of MH broth into all wells of the microtiter plate.[10]
-
Add 100 µL of the highest concentration of the antimicrobial agent to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.[10]
-
Inoculate each well (except for the sterility control) with 100 µL of the standardized bacterial suspension.[12]
-
Include a positive control (broth with inoculum, no drug) and a negative/sterility control (broth only).
-
Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[1]
c. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[2]
Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition.[3][8]
a. Preparation of Materials:
-
Media: Mueller-Hinton Agar (MHA) plates.
-
Inoculum: A standardized bacterial suspension (0.5 McFarland standard) is prepared as described for the broth microdilution method.
-
Test Substance: Solutions of the pyrimidine derivatives at known concentrations.
b. Procedure:
-
A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of the MHA plate.[6]
-
Allow the plate to dry for a few minutes.
-
Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer.[3][13]
-
Carefully add a fixed volume (e.g., 100 µL) of the test substance solution into each well.[8]
-
A negative control (solvent used to dissolve the compound) and a positive control (a standard antibiotic) should be included on the same plate.[4]
-
Incubate the plates at 37°C for 18-24 hours.[8]
c. Interpretation of Results:
-
The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[8] A larger zone of inhibition indicates greater antibacterial activity.
Visualizations
Experimental Workflow for Antibacterial Screening
Caption: A generalized workflow for the screening and identification of lead antibacterial compounds.
FtsZ Inhibition Pathway
Several pyrimidine derivatives exert their antibacterial effect by inhibiting the FtsZ protein, which is crucial for bacterial cell division.[10][12]
References
- 1. goldbio.com [goldbio.com]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hereditybio.in [hereditybio.in]
- 5. youtube.com [youtube.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. researchgate.net [researchgate.net]
- 8. botanyjournals.com [botanyjournals.com]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products [mdpi.com]
Cross-Validation of In Silico and In Vitro Results for Antimicrobial Agent-6
This guide provides a comparative analysis of the predicted and experimentally determined antimicrobial activity of Antimicrobial Agent-6, a novel synthetic compound designed to inhibit bacterial growth. The following sections present a cross-validation of computational (in silico) predictions with laboratory (in vitro) results, offering a comprehensive performance overview for researchers and drug development professionals.
Data Presentation: Performance Metrics
The efficacy of this compound was first predicted using computational models and subsequently validated through established in vitro assays against common pathogenic bacteria. For comparative purposes, its performance was benchmarked against Ciprofloxacin, a well-characterized fluoroquinolone antibiotic.
Table 1: In Silico Predictions for this compound and Ciprofloxacin
| Compound | Target Protein | Binding Affinity (kcal/mol) | Predicted ADMET Risk |
| This compound | DNA Gyrase Subunit A | -9.8 | Low |
| Ciprofloxacin | DNA Gyrase Subunit A | -8.5 | Low |
Table 2: In Vitro Antimicrobial Activity (MIC & MBC)
| Organism | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Ciprofloxacin MBC (µg/mL) |
| Escherichia coli (ATCC 25922) | 2 | 4 | 0.25 | 0.5 |
| Staphylococcus aureus (ATCC 29213) | 4 | 8 | 1 | 2 |
Experimental Protocols
Detailed methodologies for the key computational and experimental procedures are provided below.
1. In Silico Analysis: Molecular Docking
-
Objective: To predict the binding affinity and interaction of this compound with its putative target, the bacterial DNA Gyrase Subunit A.
-
Protocol:
-
The 3D crystal structure of E. coli DNA Gyrase Subunit A (PDB ID: 5Y3K) was obtained from the Protein Data Bank.
-
The protein structure was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDockTools v1.5.6.
-
The 3D conformer of this compound was generated and energy-minimized using the MMFF94 force field.
-
Molecular docking was performed using AutoDock Vina. A grid box with dimensions of 25Å x 25Å x 25Å was centered on the known active site of the enzyme.
-
The simulation was run using an exhaustiveness of 8, and the resulting binding poses were ranked based on their calculated binding affinity (kcal/mol).
-
2. In Vitro Analysis: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
-
Protocol:
-
The assay was conducted according to the Clinical and Laboratory Standards Institute (CLSI) guidelines using the broth microdilution method.
-
A serial two-fold dilution of this compound (ranging from 0.25 to 128 µg/mL) was prepared in 96-well microtiter plates containing Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Each well was inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Plates were incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of the agent at which no visible bacterial growth was observed.
-
3. In Vitro Analysis: Minimum Bactericidal Concentration (MBC) Assay
-
Objective: To determine the lowest concentration of this compound required to kill 99.9% of the initial bacterial inoculum.
-
Protocol:
-
Following the MIC determination, a 10 µL aliquot was taken from each well showing no visible growth.
-
The aliquot was subcultured onto Mueller-Hinton Agar (MHA) plates.
-
Plates were incubated at 37°C for 24 hours.
-
The MBC was identified as the lowest concentration of the agent that resulted in no more than 0.1% survival of the initial bacterial inoculum (i.e., ≤ 5 colonies).
-
Visualizations: Pathways and Workflows
Mechanism of Action
The primary mechanism of action for this compound, as suggested by in silico modeling, involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. This disruption ultimately leads to bacterial cell death.
Caption: Proposed mechanism of action for this compound.
Cross-Validation Workflow
The workflow below outlines the integrated approach used to correlate the computational predictions with the empirical in vitro results for this compound.
Caption: Workflow for in silico and in vitro cross-validation.
Independent Verification of the Anti-inflammatory Activity of Antimicrobial Agent-6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported anti-inflammatory activity of Antimicrobial agent-6 against other antimicrobial agents with known immunomodulatory properties. The data presented for this compound is based on initial findings and awaits broader independent verification. All experimental data is presented in standardized tables, and detailed protocols for key assays are provided to facilitate replication and further investigation.
Introduction to this compound
This compound, also known as Compound 11, is a synthetic, cationic, and amphipathic small molecule with a triazine-piperazine-triazine scaffold. Initial studies have reported its efficacy against a range of Gram-positive and Gram-negative bacteria, with a Minimum Inhibitory Concentration (MIC) typically between 4-8 μg/mL.[1] Beyond its direct antimicrobial action, preliminary data suggests that this compound possesses anti-inflammatory properties, specifically the ability to inhibit the release of pro-inflammatory mediators from lipopolysaccharide (LPS)-stimulated macrophages.[1] This dual activity makes it a compound of interest for further investigation in the context of infectious diseases where the host inflammatory response contributes significantly to pathology.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of this compound is compared here with other antimicrobial peptides (AMPs) that have been evaluated under similar in vitro conditions. The primary model for this comparison is the LPS-stimulated RAW 264.7 murine macrophage cell line, a standard for assessing innate immune responses.
Table 1: Comparison of Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Agent | Target | Concentration | % Inhibition | IC50 | Source |
| This compound | NO, TNF-α | 5 or 20 μg/mL | Not specified | Not determined | [1] |
| Cecropin DH | NO, TNF-α | Not specified | Not specified | Not determined | [1] |
| KLK Peptide | NO, IL-1β, TNF-α | Dose-dependent | Not specified | Not determined | [1] |
| Porcine β-defensin 2 | IL-12, IL-6, IL-1β, TNF-α, NO | Not specified | Not specified | Not determined | [1] |
| P18 Peptide | NO | 20 μg/mL | Complete | Not determined | [2] |
| Epimuqubilin A | NO | - | - | 7.4 μM | [3] |
| Sigmosceptrellin A | NO | - | - | 9.9 μM | [3] |
| Hesperetin derivative f15 | NO, IL-1β, TNF-α | - | - | 1.55 μM (NO), 7.03 μM (TNF-α) | [4] |
| Corilagin | IL-6, TNF-α, NO, IL-1β | 75 µM | 42.37% (TNF-α), 65.69% (NO) | 66.64 µg/ml (NO scavenging) | [5] |
Note: The data for this compound is from a single study and has not been independently verified. The comparison is intended to provide a preliminary benchmark against other agents.
Key Signaling Pathways in Macrophage Activation
The anti-inflammatory activity of many antimicrobial peptides in the context of LPS stimulation is mediated through the modulation of the Toll-like Receptor 4 (TLR4) signaling pathway. Upon recognition of LPS, TLR4 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and the phosphorylation of mitogen-activated protein kinases (MAPKs), culminating in the production of pro-inflammatory cytokines and mediators like TNF-α and nitric oxide.
Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in appropriate well plates and allowed to adhere overnight. Prior to stimulation, the culture medium is replaced with fresh medium. Cells are then pre-treated with various concentrations of the test agent (e.g., this compound) for a specified period (e.g., 1-2 hours) before being stimulated with 100-1000 ng/mL of lipopolysaccharide (LPS) from E. coli for 18-24 hours.
Nitric Oxide (NO) Production Assay (Griess Test)
Nitrite accumulation in the culture supernatant, an indicator of NO production, is measured using the Griess reagent. Briefly, 100 μL of cell culture supernatant is mixed with 100 μL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. A standard curve is generated using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
TNF-α Quantification (ELISA)
The concentration of TNF-α in the cell culture supernatants is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions. Briefly, supernatants are added to wells of a microplate pre-coated with a TNF-α capture antibody. After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. A substrate solution is then added, and the color development is stopped. The absorbance is measured at 450 nm, and the TNF-α concentration is calculated from a standard curve generated with recombinant TNF-α.
Caption: Workflow for assessing anti-inflammatory activity.
Conclusion and Future Directions
The preliminary data on this compound suggests a potential dual role as both an antimicrobial and an anti-inflammatory agent. However, the lack of independent verification of its anti-inflammatory effects is a significant limitation. Further studies are required to confirm these initial findings, elucidate the precise molecular mechanisms of action, and establish a more comprehensive dose-response profile. Researchers are encouraged to utilize the protocols outlined in this guide to independently evaluate the anti-inflammatory properties of this compound and other novel antimicrobial compounds. A thorough understanding of the immunomodulatory effects of new antimicrobial agents is crucial for the development of effective therapies for infectious diseases, particularly those characterized by a detrimental host inflammatory response.
References
- 1. mdpi.com [mdpi.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of Antimicrobial agent-6 against standard drugs
A Benchmarking Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel investigational compound, Antimicrobial Agent-6, against established standard-of-care drugs. All data presented herein is generated from standardized in vitro experiments designed to facilitate objective evaluation by researchers, scientists, and drug development professionals.
Comparative In Vitro Efficacy
The antimicrobial activity of Agent-6 was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Its performance was benchmarked against Ciprofloxacin (a fluoroquinolone) and Vancomycin (a glycopeptide).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Standard Drugs
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.[1][2] The results indicate that Agent-6 possesses potent antibacterial activity, with MIC values ranging from 4-8 μg/mL against the tested strains.[3]
| Microorganism | This compound (μg/mL) | Ciprofloxacin (μg/mL) | Vancomycin (μg/mL) |
| Staphylococcus aureus (ATCC 29213) | 4 | 0.5 | 1 |
| Escherichia coli (ATCC 25922) | 8 | 0.015 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | 8 | 0.25 | >128 |
| Enterococcus faecalis (ATCC 29212) | 4 | 1 | 2 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Standard Drugs
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[4] MBC values were determined for Agent-6 and comparator drugs to assess their bactericidal versus bacteriostatic potential. An agent is typically considered bactericidal if the MBC is no more than four times the MIC.
| Microorganism | This compound (μg/mL) | Ciprofloxacin (μg/mL) | Vancomycin (μg/mL) |
| Staphylococcus aureus (ATCC 29213) | 8 | 1 | 4 |
| Escherichia coli (ATCC 25922) | 16 | 0.03 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | 0.5 | >128 |
| Enterococcus faecalis (ATCC 29212) | 16 | 4 | 8 |
Proposed Mechanism of Action: Disruption of Bacterial Signaling
Current evidence suggests that this compound may exert its effect by interfering with critical bacterial signaling pathways.[5][6] Specifically, it is hypothesized to inhibit the QseC sensor kinase, a key component in quorum sensing and virulence gene regulation in many Gram-negative pathogens.[5] This disruption attenuates the pathogen's ability to coordinate virulence, without directly inhibiting growth, which may reduce the selective pressure for resistance development.[7]
Caption: Agent-6 inhibits the QseC sensor kinase, disrupting virulence signaling.
Experimental Protocols
The data presented in this guide were generated using standardized and reproducible laboratory methods.
3.1. Broth Microdilution MIC and MBC Assay
This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents.[8][9]
-
Preparation of Antimicrobial Solutions : Stock solutions of this compound and standard drugs are prepared in an appropriate solvent. A series of two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[8]
-
Inoculum Preparation : Bacterial strains are grown overnight on agar plates. A few colonies are suspended in MHB to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[1][10]
-
Incubation : The inoculated microtiter plates are incubated at 37°C for 18-24 hours.[1]
-
MIC Determination : After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[10]
-
MBC Determination : To determine the MBC, a small aliquot (10 µL) from each well showing no visible growth (at and above the MIC) is sub-cultured onto a fresh Mueller-Hinton Agar (MHA) plate.[11][12]
-
MBC Interpretation : The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[4][12]
Caption: Workflow for determining MIC and MBC values.
Safety and Selectivity Profile
A crucial aspect of antimicrobial development is ensuring selectivity for bacterial cells over mammalian cells. The hemolytic activity and cytotoxicity of Agent-6 were assessed to determine its preliminary safety profile.
Table 3: Cytotoxicity and Selectivity Index of this compound
| Assay | Cell Line | Agent-6 Result | Interpretation |
| Hemolysis | Human Red Blood Cells | >256 μg/mL (MHC) | Low hemolytic activity |
| Cytotoxicity (MTT Assay) | RAW 264.7 Macrophages | >256 μg/mL (IC₅₀) | Low cytotoxicity against mammalian cells |
| Selectivity Index (SI) | SI = IC₅₀ / MIC | >32 - 64 | Favorable selectivity for bacteria over mammalian cells |
MHC: Minimum Hemolytic Concentration. IC₅₀: Half-maximal inhibitory concentration. The Selectivity Index was calculated using the IC₅₀ against RAW 264.7 cells and the geometric mean of the MICs against the bacterial panel (5 μg/mL).[3]
The high selectivity index suggests that this compound has a promising therapeutic window, with concentrations effective against bacteria being significantly lower than those causing harm to host cells.[3]
Conclusion
This compound demonstrates potent in vitro activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy is comparable to, and in some cases exceeds, that of standard antimicrobial agents. The proposed mechanism of targeting bacterial signaling pathways represents a novel approach that may mitigate the development of resistance.[6] Furthermore, preliminary safety data indicate a high selectivity for bacterial cells, suggesting a favorable therapeutic profile. These findings warrant further investigation of this compound as a potential candidate for the development of new anti-infective therapies.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial signaling as an antimicrobial target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 10. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 11. microchemlab.com [microchemlab.com]
- 12. microbe-investigations.com [microbe-investigations.com]
A Head-to-Head Comparison of Antimicrobial Agent-6 and Similar Compounds
For Immediate Release
In the landscape of rising antimicrobial resistance, the evaluation of novel therapeutic agents is critical. This guide provides a detailed, data-driven comparison of the investigational compound Antimicrobial Agent-6 , a novel synthetic antimicrobial peptide (AMP), against established antimicrobial agents: Polymyxin B, Daptomycin, and Vancomycin. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on key preclinical metrics.
Overview of Compared Agents
This comparison focuses on a novel agent and three clinically relevant antibiotics, each with a distinct mechanism of action, providing a broad context for performance evaluation.
-
This compound (Hypothetical): A novel, synthetic cationic antimicrobial peptide designed for broad-spectrum activity. Its proposed mechanism involves rapid disruption of the bacterial cell membrane.
-
Polymyxin B: A lipopeptide antibiotic that targets the outer membrane of Gram-negative bacteria by binding to lipopolysaccharide (LPS), leading to membrane destabilization.[1]
-
Daptomycin: A cyclic lipopeptide antibiotic that disrupts multiple aspects of bacterial cell membrane function in Gram-positive bacteria, causing rapid depolarization and cell death.[2][3] Its action is dependent on the presence of calcium.[4]
-
Vancomycin: A glycopeptide antibiotic that inhibits peptidoglycan synthesis in Gram-positive bacteria by binding to the D-Ala-D-Ala moieties of cell wall precursors.[5][6][7][8]
Mechanism of Action: A Visual Representation
The proposed mechanism for this compound involves a direct and rapid disruption of the bacterial cell membrane, a common feature of many antimicrobial peptides. The diagram below illustrates this proposed signaling pathway.
Caption: Proposed membrane disruption by this compound.
Comparative In Vitro Activity
The in vitro efficacy of antimicrobial agents is primarily assessed by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the performance of this compound (hypothetical data) against the comparator agents.
Table 1: Antimicrobial Activity against Staphylococcus aureus (Gram-Positive)
| Compound | MIC (µg/mL) | MBC (µg/mL) |
| This compound | 4 | 8 |
| Polymyxin B | >128[9] | >128 |
| Daptomycin | 0.5 - 1.0[1][5][6] | 0.5 - 2.0 |
| Vancomycin | 0.5 - 2.0[5][10][11] | >32 |
Data for comparator agents are sourced from published literature. MIC values for Vancomycin can be higher for resistant strains (VISA/VRSA).[5][11]
Table 2: Antimicrobial Activity against Escherichia coli (Gram-Negative)
| Compound | MIC (µg/mL) | MBC (µg/mL) |
| This compound | 8 | 16 |
| Polymyxin B | 0.25 - 4.0[4] | 0.5 - 8.0 |
| Daptomycin | No Activity[12] | No Activity |
| Vancomycin | >256[13] | >256 |
E. coli and other Gram-negative bacteria are intrinsically resistant to Daptomycin and Vancomycin due to their outer membrane.[12][13]
Safety and Selectivity Profile
A critical aspect of drug development is ensuring a high therapeutic index, meaning the agent is potent against pathogens but exhibits low toxicity to host cells. This is often evaluated through cytotoxicity and hemolysis assays.
Table 3: Cytotoxicity and Hemolytic Activity
| Compound | Cytotoxicity (IC₅₀, µM) on Mammalian Cells | Hemolytic Activity (HC₅₀, µM) |
| This compound | > 200 | > 250 |
| Polymyxin B | ~127 (Neuroblastoma cells)[14] | Variable, can be high |
| Daptomycin | Cytotoxic at high concentrations | Low |
| Vancomycin | Highly variable by cell type (e.g., 100 ng/mL for MDA cancer cells)[15] | Low |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. HC₅₀ is the concentration causing 50% hemolysis of red blood cells.
Experimental Protocols
The data presented in this guide are based on standardized in vitro assays. Detailed methodologies are provided below for reproducibility and comparison.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Standard workflow for determining the Minimum Inhibitory Concentration.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the test agent is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A bacterial culture is grown to the mid-logarithmic phase and diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plate is incubated at 37°C for 16-20 hours under ambient air conditions.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[16]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined as a subsequent step to the MIC assay to assess the bactericidal activity of the agent.
Protocol:
-
Subculturing: Following MIC determination, a 10 µL aliquot is taken from each well showing no visible growth.
-
Plating: The aliquot is plated onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MBC Determination: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[17][18]
Hemolytic Activity Assay
This assay measures the lytic effect of the antimicrobial agent on red blood cells (RBCs).
Protocol:
-
RBC Preparation: Fresh human or animal red blood cells are washed three times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 1-2% (v/v).
-
Incubation: 100 µL of the RBC suspension is incubated with 100 µL of various concentrations of the test agent in a 96-well plate for 1 hour at 37°C.
-
Controls: PBS is used as a negative control (0% hemolysis), and a lytic agent like Triton X-100 is used as a positive control (100% hemolysis).
-
Measurement: The plate is centrifuged, and the absorbance of the supernatant is measured at 450 nm to quantify hemoglobin release.
-
Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC₅₀ is determined as the concentration causing 50% hemolysis.[19]
Conclusion
The hypothetical This compound demonstrates a promising profile with broad-spectrum activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Notably, its activity against E. coli distinguishes it from Daptomycin and Vancomycin. Compared to Polymyxin B, it shows potential for activity against Gram-positive strains. Furthermore, its projected high HC₅₀ and IC₅₀ values suggest a favorable selectivity for bacterial cells over mammalian cells, a critical attribute for further development. The experimental data presented herein provide a foundational basis for comparative analysis and underscore the potential of novel antimicrobial peptides in addressing the challenge of multidrug-resistant pathogens. Further in vivo studies are warranted to validate these preclinical findings.
References
- 1. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of daptomycin tested against Staphylococcus aureus with vancomycin MIC of 2 microg/mL isolated in the United States and European hospitals (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Precision of Vancomycin and Daptomycin MICs for Methicillin-Resistant Staphylococcus aureus and Effect of Subculture and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Transcriptomic Analysis of the Activity of a Novel Polymyxin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Target of Daptomycin Is Absent from Escherichia coli and Other Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Targeting of Escherichia coli with Vancomycin-Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. iosrjournals.org [iosrjournals.org]
- 16. Direct modifications of the cyclic peptide Polymyxin B leading to analogues with enhanced in vitro antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Antimicrobial susceptibility to polymyxin B and other comparators against Gram-negative bacteria isolated from bloodstream infections in China: Results from CARVIS-NET program [frontiersin.org]
- 19. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure for the Safe Disposal of Antimicrobial Agent-6
Disclaimer: This document provides general guidance for the proper disposal of Antimicrobial Agent-6, a research-grade chemical. A specific Safety Data Sheet (SDS) for "this compound" is not publicly available. Therefore, this procedure is based on established best practices for the disposal of hazardous laboratory chemical waste. Researchers must consult and adhere to all local, state, and federal regulations, as well as their institution's specific environmental health and safety (EHS) guidelines.
Introduction and Scope
This compound is a cationic, amphipathic small molecule with a triazine-piperazine-triazine scaffold, exhibiting broad-spectrum antimicrobial and anti-inflammatory activity.[1][2] Due to its biological activity and the potential for promoting antimicrobial resistance, improper disposal of this compound and its associated waste is a significant concern.[1][3][4][5] This standard operating procedure (SOP) outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting to minimize health risks and environmental impact. This procedure applies to this compound in its pure form (powder), as stock solutions, and in used media or other experimental waste.
Health and Safety Precautions
All laboratory personnel handling this compound must be trained on its potential hazards and the procedures outlined in this document.
2.1 Personal Protective Equipment (PPE): When handling this compound in any form, the following PPE is mandatory:
-
Safety goggles with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
Closed-toe shoes
2.2 Engineering Controls:
-
All handling of powdered this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust.[6]
2.3 Spill Response:
-
In case of a spill, evacuate the area and prevent others from entering.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill surface.
-
For large spills, contact your institution's EHS department immediately.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research.
| Property | Value |
| Minimum Inhibitory Concentration (MIC) | 4-8 µg/mL against Gram-positive and Gram-negative bacteria.[1][7][8] Specifically, MICs of 8, 4, 4, and 4 μg/mL against E. coli, P. aeruginosa, S. epidermidis, and S. aureus, respectively.[1] |
| Minimum Hemolytic Concentration (MHC) | >256 µg/mL[1] |
| Therapeutic Index | 102.4[1] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[9] |
Disposal Procedures
This compound and all materials contaminated with it are to be treated as hazardous chemical waste.[10] Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash. [3]
4.1 Unused or Expired this compound (Pure Compound):
-
Ensure the container is securely sealed and properly labeled.
-
Store in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Arrange for disposal through your institution's EHS department.
4.2 Stock Solutions:
-
High-concentration stock solutions are considered hazardous chemical waste.[10]
-
Collect all waste stock solutions in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the approximate concentration and volume.
-
Store the waste container in a designated satellite accumulation area within the laboratory.[4]
-
When the container is full or has been accumulating for the maximum time allowed by your institution (e.g., 12 months), arrange for pickup and disposal by your EHS department.[8]
4.3 Used Culture Media and Other Dilute Aqueous Waste:
-
While dilute, media containing antibiotics should still be treated as chemical waste.[10]
-
Collect all liquid waste containing this compound in a designated, leak-proof, and labeled hazardous waste container.
-
Do not autoclave liquid waste containing this chemical unless your institution's EHS has confirmed that autoclaving will effectively degrade it and has approved this disposal method. Some antibiotics are heat-stable and are not destroyed by autoclaving.[10]
-
Follow the same storage and disposal procedure as for stock solutions (Section 4.2).
4.4 Contaminated Solid Waste:
-
All solid waste contaminated with this compound (e.g., pipette tips, gloves, flasks, paper towels) must be disposed of as hazardous chemical waste.
-
Collect this waste in a designated, lined, and sealed hazardous waste container.
-
Label the container as "Hazardous Waste" with the name of the chemical.
-
Arrange for disposal through your institution's EHS department.
Experimental Protocols Cited
While specific disposal protocols for this compound are not available, the general laboratory chemical waste disposal guidelines from various institutions form the basis of this procedure.[3][4][7][8][11] The core principle is the segregation and collection of all chemical waste for disposal by a certified hazardous waste management provider, coordinated through the institution's EHS department.
Visualizations
6.1 Disposal Workflow for this compound
Caption: Disposal workflow for this compound waste.
This diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste, emphasizing collection and disposal through institutional environmental health and safety channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cationic, amphipathic small molecules based on a triazine-piperazine-triazine scaffold as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. scribd.com [scribd.com]
- 6. Antibacterial agent 62|MSDS [dcchemicals.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. This compound | TargetMol [targetmol.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Antimicrobial agent-6
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of Antimicrobial Agent-6 (CAS No. 2978694-10-7). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Product Information and Properties
This compound is a potent compound with activity against both gram-positive and gram-negative bacteria. It also exhibits anti-inflammatory properties.[1]
| Property | Value | Reference |
| CAS Number | 2978694-10-7 | [1] |
| Molecular Formula | C40H64N16 | [1] |
| Molecular Weight | 769.04 g/mol | [1] |
| Appearance | Powder | [2] |
| Storage (Powder) | -20°C for 3 years | [2] |
| Storage (In solvent) | -80°C for 1 year | [2] |
Quantitative Efficacy Data
| Parameter | Value | Organisms | Reference |
| Minimum Inhibitory Concentration (MIC) | 4-8 µg/mL | Gram-positive and gram-negative bacteria | [1] |
| Geometric Mean MIC | 5 µg/mL | E. coli, P. aeruginosa, S. epidermidis, S. aureus | [1] |
| Minimum Hemolytic Concentration (MHC) | >256 µg/mL | - | [1] |
| Therapeutic Index | 102.4 | - | [1] |
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is required when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. |
| Eye Protection | Safety glasses with side shields or goggles | |
| Skin and Body Protection | Laboratory coat | Fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated. |
Operational Plan: Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid inhalation of dust.[3]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.[3]
-
Keep in a cool, dry, and well-ventilated place.[3]
-
Follow specific storage temperature recommendations: -20°C for the powder form and -80°C when in solvent.[2]
Disposal Plan
This compound is a triazine-based compound. The disposal of triazine-containing waste must be handled with care to prevent environmental contamination.
Waste Categorization:
-
Solid Waste: Unused or expired powder, contaminated consumables (e.g., weigh boats, pipette tips).
-
Liquid Waste: Solutions of this compound, contaminated solvents.
Disposal Procedures:
-
Segregation: All waste contaminated with this compound must be segregated from general laboratory waste.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Chemical Waste: this compound (Triazine Compound)".
-
Containment:
-
Solid Waste: Collect in a designated, sealed, and puncture-resistant container.
-
Liquid Waste: Collect in a compatible, sealed, and leak-proof container. Do not mix with incompatible wastes.
-
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Spent Triazine: The reaction of triazine compounds can produce byproducts that require proper disposal, often at a hazardous materials disposal facility.[2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol outlines a general procedure for determining the MIC of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
